Thiorphan methoxyacetophenone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23NO5S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D |
InChI Key |
LYFBMQMMAFLEHC-QRKCWBMQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Thiorphan Methoxyacetophenone-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological context of Thiorphan methoxyacetophenone-d5. This deuterium-labeled derivative of a Thiorphan metabolite serves as a crucial tool in pharmacokinetic and bioanalytical studies.
Core Chemical Properties
This compound is a stable isotope-labeled internal standard. The introduction of five deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1398044-41-1 | [1][2] |
| Molecular Formula | C₂₁H₁₈D₅NO₅S | [1][2] |
| Molecular Weight | 406.51 g/mol | [1][2] |
| Accurate Mass | 406.16 | [2] |
| Appearance | Pale Yellow Liquid | |
| IUPAC Name | (3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-2-((phenyl-d5)methyl)propanoyl)glycine | [2] |
| SMILES | O=C(C(CC1=C(C([2H])=C(C([2H])=C1[2H])[2H])[2H])CSCC(C2=CC=CC(OC)=C2)=O)NCC(O)=O | [2] |
| Unlabeled CAS No. | 1329611-20-2 | [2] |
Experimental Protocols
Synthesis
A specific, publicly available, detailed synthesis protocol for this compound is not documented in peer-reviewed literature. However, its synthesis would generally involve a multi-step process utilizing a deuterated starting material, such as d6-benzene, to introduce the d5-phenyl group. The synthesis of the unlabeled Thiorphan and its derivatives typically involves the reaction of a protected thiol-containing compound with a suitable electrophile.
General strategies for the synthesis of deuterated Thiorphan analogs have been described, which aim to overcome challenges such as catalyst poisoning by the sulfur atom present in the molecule. These methods may involve the use of halogenated precursors for a subsequent halogen-deuterium exchange.
Bioanalytical Quantification using LC-MS/MS
This compound is primarily intended for use as an internal standard in the quantification of Thiorphan methoxyacetophenone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol:
-
Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, urine) are taken.
-
A known concentration of this compound (the internal standard) is spiked into each sample.
-
Proteins are precipitated from the samples, typically using a solvent like acetonitrile or methanol.
-
The samples are centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is achieved on a suitable column (e.g., a C18 reversed-phase column).
-
A mobile phase gradient is employed to ensure the separation of the analyte from other matrix components.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both the analyte (Thiorphan methoxyacetophenone) and the internal standard (this compound).
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.
-
Biological Context: Mechanism of Action of Parent Compound (Thiorphan)
Thiorphan is the active metabolite of the prodrug racecadotril. It is a potent inhibitor of neprilysin (also known as neutral endopeptidase or enkephalinase). Neprilysin is a zinc-dependent metalloprotease that degrades a variety of signaling peptides. By inhibiting neprilysin, Thiorphan prevents the breakdown of these peptides, leading to their increased local concentrations and enhanced physiological effects. This mechanism is central to the therapeutic applications of racecadotril as an antidiarrheal agent, as it enhances the activity of endogenous enkephalins in the gastrointestinal tract.
Visualizations
Caption: Experimental workflow for bioanalytical quantification using a labeled internal standard.
Caption: Mechanism of action of Thiorphan as a neprilysin inhibitor.
References
The Role of Thiorphan Methoxyacetophenone-d5 in Pharmaceutical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan methoxyacetophenone-d5 is a deuterated analog of a known derivative of Thiorphan. Its primary and critical application in the fields of pharmaceutical research and drug development is as an internal standard for the accurate quantification of Thiorphan and its prodrug, Racecadotril, in biological matrices. This guide provides a comprehensive overview of the core principles behind its use, the mechanism of action of the parent compound, and detailed experimental protocols relevant to its application.
Thiorphan is the active metabolite of the anti-diarrheal drug Racecadotril.[1] It functions as a potent inhibitor of the enzyme neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[1] By inhibiting NEP, Thiorphan prevents the breakdown of endogenous enkephalins, which are peptides that play a crucial role in regulating intestinal water and electrolyte secretion.[1] The use of a stable isotope-labeled internal standard like this compound is essential for minimizing analytical variability and ensuring the accuracy and precision of pharmacokinetic and bioequivalence studies of Racecadotril and Thiorphan.
Core Application: Internal Standard in Bioanalysis
In quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration that is added to all samples (calibration standards, quality controls, and unknown samples) prior to sample preparation. The ideal internal standard has physicochemical properties very similar to the analyte of interest but is isotopically distinct to be distinguishable by the mass spectrometer. Deuterated standards like this compound are considered the gold standard for LC-MS/MS-based quantification because they co-elute with the unlabeled analyte and experience similar ionization efficiency and matrix effects, thus providing reliable normalization.
The "methoxyacetophenone" moiety of the name refers to a known related substance or impurity associated with Thiorphan and Racecadotril, making its deuterated form an excellent choice for mimicking the behavior of the analyte and any related impurities during analysis.
Mechanism of Action of Thiorphan: Neprilysin Inhibition
Thiorphan exerts its therapeutic effect by inhibiting neprilysin, a zinc-dependent metalloprotease found on the surface of various cells, including those in the intestinal epithelium. Neprilysin is responsible for the degradation of several signaling peptides, most notably the enkephalins.
Signaling Pathway of Thiorphan's Anti-secretory Effect
Caption: Thiorphan inhibits neprilysin, increasing enkephalin levels and reducing intestinal secretion.
Quantitative Data
The inhibitory potency of Thiorphan against neprilysin has been quantified in various studies. The following table summarizes key quantitative parameters.
| Parameter | Value | Enzyme | Comments |
| IC₅₀ | 4.7 nM | Neprilysin (NEP) | In vitro inhibition of recombinant human NEP. |
| IC₅₀ | 12 nM | Neprilysin (NEP) | In vitro inhibition from porcine kidney. |
| Kᵢ | 1.9 nM | Neprilysin (NEP) | In vitro inhibition from rat kidney cortex. |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) are measures of the potency of an inhibitor. Lower values indicate higher potency.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of Thiorphan in human plasma using a deuterated internal standard like this compound by LC-MS/MS. This protocol is synthesized from established methods for Thiorphan analysis.
Experimental Workflow for Thiorphan Quantification
Caption: A typical workflow for quantifying Thiorphan in plasma using an internal standard.
Detailed Methodology
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound in methanol (as the internal standard).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (or methanol) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-5.0 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties (Thiorphan is often analyzed in negative ion mode).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thiorphan: The precursor ion (Q1) would be its [M-H]⁻ ion, and the product ion (Q3) would be a specific fragment ion.
-
This compound: The precursor ion (Q1) would be its [M-H]⁻ ion (5 mass units higher than the unlabeled analog), and the product ion (Q3) would be a corresponding fragment ion.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte and internal standard to achieve maximum sensitivity.
-
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
The concentration of Thiorphan in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound serves as an indispensable tool for researchers and drug development professionals involved in the study of Racecadotril and its active metabolite, Thiorphan. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for pharmacokinetic profiling, bioequivalence assessment, and ultimately, for the successful clinical development and therapeutic monitoring of this important anti-diarrheal agent. The methodologies outlined in this guide provide a robust framework for its application in a research setting.
References
Technical Guide: Certificate of Analysis for Thiorphan Methoxyacetophenone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies pertaining to the characterization of Thiorphan methoxyacetophenone-d5, a deuterated analog of a key active metabolite. This document is intended to serve as a detailed reference for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Compound Information
This compound is the deuterium-labeled form of Thiorphan methoxyacetophenone. The incorporation of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1398044-41-1[1][2] |
| Molecular Formula | C₂₁H₁₈D₅NO₅S[2][3] |
| Molecular Weight | 406.51 g/mol [2] |
| Appearance | Pale Yellow Liquid[3] |
| Storage | Recommended storage conditions are typically provided on the product-specific Certificate of Analysis. |
Quantitative Analysis Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for a high-purity deuterated standard.
Table 1: Purity and Impurity Profile
| Analysis | Methodology | Specification | Result |
| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |
| Related Impurities | HPLC-UV | ≤ 2.0% | < 0.5% |
| Residual Solvents | GC-MS | As per ICH Q3C | Complies |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
Table 2: Isotopic Enrichment and Identity
| Analysis | Methodology | Specification | Result |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |
| Structural Confirmation | ¹H-NMR, ¹³C-NMR, ²H-NMR | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any potential impurities.[4][5][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Set up the HPLC system with the specified parameters.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
Calculate the area percentage of the main peak relative to the total peak area to determine the chemical purity.
-
Mass Spectrometry for Isotopic Enrichment
This method determines the isotopic enrichment of deuterium in this compound.[1][3]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in the region of the molecular ion.
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).
-
Calculate the isotopic enrichment by comparing the measured isotope distribution with the theoretical distribution for the desired level of deuteration, correcting for the natural abundance of isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Deuterium NMR (²H-NMR) is particularly useful for confirming the positions of deuteration.[8][9]
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A suitable non-deuterated solvent (e.g., CHCl₃).
-
Procedure for ²H-NMR:
-
Prepare a solution of the sample in the chosen solvent.
-
Acquire the ²H-NMR spectrum. The spectrum should show signals corresponding to the deuterium atoms at the labeled positions.
-
-
Procedure for ¹H-NMR and ¹³C-NMR:
-
Acquire standard ¹H-NMR and ¹³C-NMR spectra.
-
In the ¹H-NMR spectrum, the signals corresponding to the deuterated positions should be absent or significantly reduced in intensity.
-
The ¹³C-NMR spectrum should be consistent with the proposed chemical structure.
-
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. torontech.com [torontech.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
Technical Guide: Isotopic Purity of Thiorphan Methoxyacetophenone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of Thiorphan methoxyacetophenone-d5, a deuterated analog of a Thiorphan derivative. Ensuring high isotopic purity is critical for applications in drug metabolism studies, pharmacokinetics, and as an internal standard in bioanalytical assays. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the comprehensive characterization of this and similar deuterated compounds.
Introduction to Isotopic Purity
Isotopically labeled compounds, such as this compound, are powerful tools in pharmaceutical research. The substitution of hydrogen with deuterium can alter metabolic pathways and is invaluable for use as internal standards in quantitative mass spectrometry-based assays. The isotopic purity of such a labeled compound is a critical quality attribute, defining the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions. Impurities in the form of molecules with fewer or no deuterium atoms can compromise the accuracy and reliability of experimental results.
Analytical Techniques for Isotopic Purity Determination
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous determination of isotopic purity. The primary methods employed are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Quantitative ¹H NMR (qNMR): This technique is instrumental in confirming the positions of deuterium incorporation and quantifying the degree of deuteration. By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in its non-deuterated analog or a certified internal standard, the percentage of residual protons at the labeled sites can be accurately determined.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the mass peaks in the isotopic cluster of the molecular ion, the percentage of molecules with the desired d5-labeling, as well as the percentages of d0 to d4 species, can be quantified.
Data Presentation: Certificate of Analysis
The isotopic purity and overall quality of a deuterated compound are summarized in a Certificate of Analysis (CoA). The following tables provide an example of the data that would be presented for a batch of this compound, based on a representative CoA for a similar d5-labeled aromatic compound, Phenylalanine-d5.[1]
Table 1: Physicochemical Properties
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol | Conforms |
Table 2: Isotopic Purity and Chemical Purity
| Test | Method | Specification | Result |
| Isotopic Enrichment | ¹H-NMR / HRMS | Conforms to structure | Conforms |
| Isotopic Purity (d5) | HRMS | ≥ 98% | 99.2% |
| Chemical Purity | HPLC | > 90% | > 99% |
Table 3: Isotopologue Distribution by HRMS
| Isotopologue | Relative Abundance (%) |
| d0 | 0.1 |
| d1 | 0.1 |
| d2 | 0.2 |
| d3 | 0.4 |
| d4 | 1.0 |
| d5 | 98.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the isotopic purity of this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the degree of deuteration by quantifying the residual proton signals in the aromatic region of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 500 MHz or higher field NMR spectrometer.
-
Key Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (or more to achieve a good signal-to-noise ratio).
-
Acquisition Time (aq): At least 3 seconds.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signal from the internal standard and the residual proton signals in the aromatic region of this compound.
-
The percentage of deuteration is calculated using the following formula:
Where:
-
Integral_residual_protons = Integral of the residual aromatic protons in the sample.
-
Num_residual_protons = The expected number of protons in the non-deuterated aromatic ring (5).
-
Integral_IS = Integral of the internal standard signal.
-
Num_protons_IS = Number of protons giving rise to the integrated signal of the internal standard.
-
MW_IS and MW_sample = Molecular weights of the internal standard and the sample.
-
Mass_IS and Mass_sample = Masses of the internal standard and the sample.
-
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopologue distribution and confirm the isotopic purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1 µg/mL with the mobile phase.
-
-
LC-HRMS Data Acquisition:
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte, for example, 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: ≥ 70,000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the isotopic cluster for the molecular ion [M+H]⁺.
-
Measure the accurate mass of each isotopologue peak.
-
Calculate the relative abundance of each isotopologue (d0 to d5) by normalizing the intensity of each peak to the sum of the intensities of all peaks in the cluster.
-
The isotopic purity is reported as the relative abundance of the d5 isotopologue.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the determination of isotopic purity.
Caption: Experimental workflow for isotopic purity determination.
Caption: Logical relationship between NMR and MS data.
Conclusion
The determination of the isotopic purity of this compound requires a multi-faceted analytical approach. The combination of qNMR and HRMS provides complementary information that is essential for a comprehensive characterization. While qNMR confirms the location and extent of deuteration, HRMS provides a precise measurement of the distribution of all isotopologues. Adherence to detailed and well-controlled experimental protocols is paramount to ensure the accuracy and reliability of the results, thereby guaranteeing the suitability of the deuterated compound for its intended research or developmental application.
References
In-Depth Technical Guide: Safety and Handling of Thiorphan Methoxyacetophenone-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental context for Thiorphan methoxyacetophenone-d5. The information is intended to support research and development activities by ensuring safe laboratory practices and providing a foundational understanding of its application and the biological pathways it relates to.
Introduction
This compound is a deuterated derivative of Thiorphan, an active metabolite of the prodrug racecadotril. Its primary application in a research setting is as an internal standard for the quantitative analysis of Thiorphan in biological matrices, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The derivatization to a methoxyacetophenone and the inclusion of deuterium atoms allow for precise and sensitive detection in complex samples. Understanding the safety profile and proper handling of this compound is paramount for laboratory personnel.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety profile can be constructed from the SDS of its parent compounds, Thiorphan and 4'-methoxyacetophenone, as well as general guidelines for handling deuterated compounds and analytical standards.
Hazard Identification and Precautionary Measures
Based on the available data for related compounds, this compound should be handled with care, assuming the following potential hazards:
-
Harmful if swallowed. [1]
General Handling Precautions:
-
Read the Safety Data Sheet (SDS): Always consult the supplier-specific SDS before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of any dust or vapors.[2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3] Wash thoroughly after handling.[3]
-
Ingestion and Inhalation: Avoid ingestion and inhalation.[3] Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, the following first aid measures are recommended:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈D₅NO₅S | [4] |
| Molecular Weight | 406.54 g/mol | [4] |
| Appearance | Pale Yellow Liquid | [4] |
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods. Below is a detailed protocol for the quantification of Thiorphan in human plasma using LC-MS/MS, a common application.
Quantification of Thiorphan in Human Plasma by LC-MS/MS
This protocol outlines the key steps for sample preparation, chromatographic separation, and mass spectrometric detection.
3.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Thiorphan (Analyte)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid or Ammonium chloride (LC-MS grade)
-
Water (LC-MS grade)
3.1.2. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3.1.3. Liquid Chromatography Conditions
| Parameter | Condition | Reference(s) |
| Column | C8 or InertSil CN-3 (50 x 2.1 mm, 5 µm) | [5][6] |
| Mobile Phase A | 0.02% aqueous formic acid or 2.5 mM Ammonium chloride in water | [5][6] |
| Mobile Phase B | Methanol or Acetonitrile | [5][6] |
| Gradient/Isocratic | Isocratic or Gradient (e.g., 70% B) | [5] |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | [6] |
| Column Temperature | 40°C |
3.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Thiorphan) | To be determined empirically |
| Product Ion (Thiorphan) | To be determined empirically |
| Precursor Ion (IS) | To be determined empirically |
| Product Ion (IS) | To be determined empirically |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
3.1.5. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Thiorphan.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
The concentration of Thiorphan in the unknown samples is determined from the calibration curve. The linear range is typically 1-200 ng/mL or 2.324 - 952.000 ng/mL.[5][7][8]
Signaling Pathways and Experimental Workflows
Neprilysin Signaling Pathway
Thiorphan, the non-deuterated parent compound, is an inhibitor of Neprilysin (NEP), also known as neutral endopeptidase. NEP is a cell-surface zinc-dependent metalloprotease that degrades and inactivates a variety of signaling peptides. By inhibiting NEP, Thiorphan increases the local concentrations of these peptides, leading to various physiological effects.
Caption: Inhibition of Neprilysin (NEP) by Thiorphan prevents the degradation of various signaling peptides.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound.
Caption: Workflow for the quantification of Thiorphan in plasma using an internal standard.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Thiorphan D5 | CAS No: NA [aquigenbio.com]
- 4. Thiorphan-d5-methoxyacetophenone | CymitQuimica [cymitquimica.com]
- 5. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Thiorphan Methoxyacetophenone-d5
CAS Number: 1398044-41-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thiorphan methoxyacetophenone-d5, a deuterated analog of a potent enzyme inhibitor. The document details its chemical properties, mechanism of action, relevant quantitative data, and experimental protocols for its application in research.
Core Compound Profile
This compound is the deuterium-labeled form of Thiorphan methoxyacetophenone.[1] Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, deuterium, makes the compound an ideal internal standard for mass spectrometry-based quantitative analysis. This is due to its chemical similarity to the parent compound, but with a distinct mass, allowing for precise quantification in complex biological matrices.
The parent compound, Thiorphan, is a potent inhibitor of Neprilysin (NEP), also known as enkephalinase.[2][3] NEP is a zinc-dependent metalloprotease responsible for the degradation of several signaling peptides.[4]
Chemical and Physical Data
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1398044-41-1 | [5][6] |
| Molecular Formula | C21H18D5NO5S | [1][6] |
| Molecular Weight | 406.51 g/mol | [1][6] |
| Synonyms | N-[2-[[[2-(3-Methoxyphenyl)-2-oxoethyl]thio]methyl]-1-oxo-3-phenyl-d5-propyl]glycine | [6] |
| Unlabeled CAS No. | 1329611-20-2 | [6] |
Mechanism of Action: Neprilysin Inhibition
Thiorphan acts as a competitive inhibitor of Neprilysin (NEP).[2] NEP is a membrane-bound ectoenzyme that plays a crucial role in inactivating a variety of bioactive peptides by cleaving them at the amino side of hydrophobic residues.[4]
By inhibiting NEP, Thiorphan prevents the degradation of its substrates, leading to an increase in their local concentrations and prolonged signaling. Key substrates of NEP include:
-
Enkephalins: Endogenous opioid peptides involved in pain modulation.[3]
-
Substance P: A neuropeptide involved in pain transmission and inflammation.[2]
-
Atrial Natriuretic Peptide (ANP): A peptide hormone with vasodilatory and natriuretic effects.
-
Amyloid-beta (Aβ): Peptides whose accumulation in the brain is a hallmark of Alzheimer's disease.[7][8][9]
The inhibition of NEP by Thiorphan and its derivatives has been explored for various therapeutic applications, including analgesia, and in research to understand the roles of NEP-regulated peptides in various physiological and pathological processes.[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of Thiorphan as a Neprilysin inhibitor.
Quantitative Data
The following tables summarize key quantitative data for the parent compound, Thiorphan. This data provides a benchmark for researchers using this compound as an internal standard or for studying the biological effects of this class of inhibitors.
In Vitro Potency
| Parameter | Value | Target | Notes | Source(s) |
| IC50 | 6.9 nM | Neprilysin (NEP) | Selective NEP inhibitor. | [2] |
Pharmacokinetic Parameters (of Thiorphan after administration of Racecadotril)
| Parameter | Value | Species | Administration | Source(s) |
| Cmax | 520 ng/mL | Human | 200 mg oral Racecadotril | [10] |
| Tmax | 1.35 h | Human | 200 mg oral Racecadotril | [10] |
| t1/2 | 6.14 h | Human | 200 mg oral Racecadotril | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Thiorphan and its deuterated analog.
Protocol for In Vitro Neprilysin Inhibition Assay
This protocol is adapted from methods used to determine the inhibitory effects of compounds on NEP activity.
Objective: To determine the IC50 of an inhibitor against Neprilysin.
Materials:
-
Recombinant human Neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.4)
-
Test inhibitor (e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the NEP enzyme to each well (final concentration typically in the low nanomolar range).
-
Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Quantification of Thiorphan in Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a general workflow for using this compound as an internal standard to quantify Thiorphan in biological samples.
Objective: To accurately measure the concentration of Thiorphan in plasma samples.
Materials:
-
Plasma samples
-
This compound (Internal Standard, IS)
-
Thiorphan (for calibration curve)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add a fixed amount of this compound solution.
-
Add protein precipitation solvent, vortex, and centrifuge to pellet proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Thiorphan.
-
Process these standards in the same manner as the unknown samples, including the addition of the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Set the mass spectrometer to monitor specific precursor-product ion transitions for both Thiorphan and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Thiorphan) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Thiorphan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for quantifying an analyte in a biological sample using a deuterated internal standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound Derivative [lgcstandards.com]
- 7. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Thiorphan using Thiorphan Methoxyacetophenone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is the active metabolite of the prodrug racecadotril, an antisecretory medication used in the treatment of diarrhea. Racecadotril is rapidly hydrolyzed in vivo to thiorphan, which exerts its therapeutic effect by inhibiting the enzyme neutral endopeptidase (NEP), also known as neprilysin or enkephalinase.[1][2] NEP is responsible for the degradation of various endogenous peptides, including enkephalins, which are involved in the regulation of intestinal secretion. By inhibiting NEP, thiorphan increases the local concentrations of enkephalins, leading to a reduction in intestinal hypersecretion and fluid loss.
Accurate and sensitive quantification of thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput. The use of a stable isotope-labeled internal standard is essential for reliable LC-MS/MS quantification to compensate for matrix effects and variations in sample processing and instrument response.[3] Thiorphan methoxyacetophenone-d5 is a deuterated analog of thiorphan specifically designed for use as an internal standard in the LC-MS/MS analysis of thiorphan. This document provides detailed application notes and protocols for its use.
Analyte and Internal Standard
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Thiorphan | (RS)-3-Mercapto-2-benzylpropanoyl-glycine | 76721-89-6 | C12H15NO3S | 253.32 |
| This compound | (3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-2-((phenyl-d5)methyl)propanoyl)glycine | 1398044-41-1 | C21H18D5NO5S | 406.51 |
Signaling Pathway of Thiorphan Action
Thiorphan's mechanism of action involves the inhibition of Neutral Endopeptidase (NEP), preventing the breakdown of enkephalins. This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their binding to opioid receptors on intestinal epithelial cells. This increased signaling results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the secretion of electrolytes and water into the intestinal lumen, thus producing an anti-diarrheal effect.
References
Application Notes and Protocols for the Quantitative Analysis of Thiorphan using Thiorphan Methoxyacetophenone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is the active metabolite of the prodrug racecadotril, an antisecretory medication used in the treatment of acute diarrhea.[1][2] Accurate quantification of thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][3] This document provides a detailed protocol for the quantitative analysis of thiorphan in human plasma using a stable isotope-labeled internal standard, Thiorphan methoxyacetophenone-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Thiorphan-d5 labeled compounds are utilized as internal standards to improve the accuracy and precision of mass spectrometry and liquid chromatography methods for the quantification of Thiorphan in biological samples.[3]
Thiorphan's mechanism of action involves the inhibition of the enzyme neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[4][5][6] This inhibition prevents the degradation of various endogenous peptides, including enkephalins, which are involved in reducing gastric secretion.[7][8]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of thiorphan in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 200 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.9991[1] |
| LLOQ | 2.324 ng/mL[9][10] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | ~2.5 | < 10.0 | < 10.0 | 92.7 - 99.6[11] |
| Low QC | ~7.5 | < 10.0 | < 10.0 | 92.7 - 99.6[11] |
| Medium QC | ~75 | < 10.0 | < 10.0 | 92.7 - 99.6[11] |
| High QC | ~150 | < 10.0 | < 10.0 | 92.7 - 99.6[11] |
Data presented are representative and may vary between laboratories and specific instrument setups.
Experimental Protocols
Materials and Reagents
-
Thiorphan analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Thiorphan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of thiorphan in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the thiorphan stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution to a final concentration of approximately 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For all tubes except the blank, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm)[1] |
| Mobile Phase A | 0.02% Formic acid in water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Isocratic: 30:70 (A:B)[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | < 1 minute[1] |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Thiorphan) | To be determined based on instrument tuning |
| MRM Transition (IS) | To be determined based on instrument tuning |
| Collision Energy | To be optimized for specific transitions |
| Dwell Time | 100 ms |
Note: Specific MRM transitions and collision energies need to be optimized for the specific mass spectrometer being used.
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Simplified signaling pathway of thiorphan.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of thiorphan in human plasma. The protocol is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. The provided data and protocols should serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust Method for the Quantification of Thiorphan in Biological Matrices Using Methoxyacetophenone-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiorphan is the active metabolite of the prodrug racecadotril, an enkephalinase inhibitor used in the treatment of acute diarrhea. Accurate quantification of thiorphan in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2][3] This application note describes a detailed protocol for the sample preparation of thiorphan in a biological matrix (e.g., human plasma) using methoxyacetophenone-d5 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable, deuterated internal standard that is structurally similar but chromatographically distinct from the analyte can correct for variations in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.[4][5] While deuterated analogs of the analyte, such as thiorphan-d7, are often used, other compounds like lisinopril and nevirapine have also been employed as internal standards in thiorphan assays.[1][6][7] This protocol outlines the use of methoxyacetophenone-d5, a commercially available deuterated compound, as a suitable internal standard for the quantification of thiorphan.
Principle of the Method
A fixed amount of the internal standard, methoxyacetophenone-d5, is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[8] The samples are then subjected to a protein precipitation extraction to remove macromolecules.[1][6] Following extraction, the samples are analyzed by LC-MS/MS. The ratio of the peak area of thiorphan to the peak area of methoxyacetophenone-d5 is used to construct a calibration curve and to quantify the concentration of thiorphan in the unknown samples. This ratiometric approach compensates for potential variability during the analytical workflow.[8]
Experimental Protocols
1. Materials and Reagents
-
Thiorphan (analytical standard)
-
Methoxyacetophenone-d5 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the assay.
Table 1: Preparation of Stock and Working Solutions
| Solution | Compound | Solvent | Concentration | Storage Conditions |
| Stock Solution A | Thiorphan | Methanol | 1.00 mg/mL | -20°C in a light-protected container |
| Stock Solution B | Methoxyacetophenone-d5 | Methanol | 1.00 mg/mL | -20°C in a light-protected container |
| Working Solution A1 | Thiorphan | Methanol | 100 µg/mL | 2-8°C for short-term use (up to 1 week) |
| Working Solution A2 | Thiorphan | Methanol | 10.0 µg/mL | 2-8°C for short-term use (up to 1 week) |
| Working Solution B1 | Methoxyacetophenone-d5 | Methanol | 10.0 µg/mL | 2-8°C for short-term use (up to 1 week) |
| Spiking Solution (IS) | Methoxyacetophenone-d5 | Methanol | 100 ng/mL | 2-8°C for short-term use (up to 1 week) |
To prepare Working Solution A1, dilute 100 µL of Stock Solution A to 1.00 mL with methanol. Subsequent working solutions are prepared by serial dilution. To prepare the Spiking Solution (IS), perform serial dilutions of Stock Solution B in methanol.
3. Preparation of Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples are prepared by spiking known amounts of thiorphan working solutions into the control biological matrix.
Table 2: Preparation of Calibration Curve and QC Samples
| Sample ID | Thiorphan Working Solution | Volume of Working Solution (µL) | Volume of Matrix (µL) | Final Thiorphan Concentration (ng/mL) |
| BLK | - | 0 | 100 | 0 |
| STD 1 | Working Solution A2 | 1 | 99 | 1.0 |
| STD 2 | Working Solution A2 | 5 | 95 | 5.0 |
| STD 3 | Working Solution A2 | 10 | 90 | 10.0 |
| STD 4 | Working Solution A1 | 5 | 95 | 50.0 |
| STD 5 | Working Solution A1 | 10 | 90 | 100.0 |
| STD 6 | Working Solution A1 | 20 | 80 | 200.0 |
| LQC | Working Solution A2 | 3 | 97 | 3.0 |
| MQC | Working Solution A1 | 8 | 92 | 80.0 |
| HQC | Working Solution A1 | 16 | 84 | 160.0 |
The concentration range should be adjusted based on the expected concentrations in the study samples and the sensitivity of the LC-MS/MS instrument.
4. Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of the respective sample, standard, or QC into the appropriately labeled tube.
-
Add 20 µL of the Methoxyacetophenone-d5 Spiking Solution (IS) (100 ng/mL) to every tube except the blank matrix sample.
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for sample preparation.
Caption: Logic of internal standard correction.
Method Validation Considerations
It is imperative that this method be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components at the retention times of thiorphan and the internal standard.
-
Linearity: Establish a linear relationship between the peak area ratio and the concentration of thiorphan over the intended range. Correlation coefficients (r) should be greater than 0.99.[1][7]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) at multiple QC levels. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[1][7]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Assess the efficiency of the extraction process for both the analyte and the internal standard.
-
Stability: Investigate the stability of thiorphan in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). Thiorphan has been reported to be unstable in aqueous solutions and plasma due to its free thiol group, which can be readily oxidized.
This application note provides a comprehensive protocol for the preparation of biological samples for the quantification of thiorphan using methoxyacetophenone-d5 as an internal standard. The use of a simple and rapid protein precipitation method, coupled with the principles of internal standard calibration, offers a robust and reliable approach for high-throughput analysis in a drug development setting. As with any bioanalytical method, thorough validation is essential to ensure data integrity and regulatory compliance.
References
- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and validated HPLC method to quantify racecadotril metabolite, thiorphan, in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Bioanalytical Assays of Thiorphan using Thiorphan Methoxyacetophenone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan, the active metabolite of the anti-diarrheal drug racecadotril, exerts its therapeutic effect by inhibiting the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1][2][3] This inhibition prevents the degradation of endogenous enkephalins, which subsequently act on delta-opioid receptors in the gastrointestinal tract to reduce the hypersecretion of water and electrolytes.[4] Accurate quantification of Thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of Thiorphan in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Thiorphan Methoxyacetophenone-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus ensuring high accuracy and precision.[5][6]
Signaling Pathway of Thiorphan's Action
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 5. Enkephalinase 'A' inhibition by thiorphan: central and peripheral cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racecadotril - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Thiorphan Methoxyacetophenone-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan, the active metabolite of the anti-diarrheal prodrug racecadotril, functions by inhibiting neutral endopeptidase (NEP). This inhibition prevents the degradation of endogenous enkephalins, which in turn reduces intestinal hypersecretion of water and electrolytes.[1][2][3][4] Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of thiorphan, and by extension, the efficacy and safety of racecadotril.
To ensure the accuracy and reliability of such studies, particularly in complex biological matrices like plasma, a robust analytical methodology is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of drugs and their metabolites. The use of a stable isotope-labeled internal standard (SIL-IS), such as Thiorphan Methoxyacetophenone-d5, is highly recommended by regulatory agencies to improve the precision and accuracy of LC-MS/MS assays.[5][6][7] The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable means for quantification.[6]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of thiorphan. The methodologies described are based on established protocols for the bioanalysis of thiorphan and its deuterated analogs.[8]
Mechanism of Action of Thiorphan
Thiorphan exerts its therapeutic effect by inhibiting the neutral endopeptidase (NEP) enzyme. NEP is responsible for the breakdown of several endogenous peptides, including enkephalins. By inhibiting NEP, thiorphan increases the local concentration of enkephalins in the gastrointestinal tract. These enkephalins then bind to delta-opioid receptors on intestinal epithelial cells, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, thereby producing an anti-diarrheal effect without significantly affecting intestinal motility.[1][2][9]
Caption: Signaling pathway of Thiorphan in reducing intestinal hypersecretion.
Experimental Protocols
Bioanalytical Method for Thiorphan Quantification using LC-MS/MS
This protocol outlines a validated method for the quantification of thiorphan in human plasma using this compound as an internal standard. The method is adapted from a published study utilizing a deuterated thiorphan analog.[8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 or cyano-based column (e.g., InertSil CN-3, 50 x 2.1 mm, 5 µm) can be used.[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water containing a small percentage of formic acid (e.g., 0.1%) is recommended. For example, a mobile phase of 0.02% aqueous formic acid and methanol (30:70 v/v) has been shown to be effective.[8]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative mode has been successfully used for thiorphan analysis.[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for thiorphan and this compound need to be optimized. The transitions will involve the precursor ion (M-H)- and a characteristic product ion.
-
For Thiorphan, a potential transition to monitor would be based on its molecular weight.
-
For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. The fragmentation pattern should be similar to the unlabeled compound.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity and specificity.
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:
-
Selectivity and Specificity: Assess potential interference from endogenous plasma components and other medications.
-
Linearity and Range: Establish a calibration curve over a relevant concentration range (e.g., 1-200 ng/mL).[8]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations (low, medium, and high).
-
Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard from the plasma matrix.
-
Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).
Caption: Experimental workflow for the quantification of Thiorphan.
Pharmacokinetic Study Protocol
The following is a general protocol for a single-dose pharmacokinetic study of orally administered racecadotril in healthy volunteers.
1. Study Design
-
Design: An open-label, single-dose, single-period study.
-
Subjects: A sufficient number of healthy adult male and female volunteers.
-
Treatment: A single oral dose of racecadotril (e.g., 100 mg).[8]
2. Dosing and Sample Collection
-
Administer a single oral dose of racecadotril with a standardized volume of water after an overnight fast.
-
Collect blood samples (e.g., 5 mL) into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Sample Analysis
-
Analyze the plasma samples for thiorphan concentrations using the validated LC-MS/MS method with this compound as the internal standard.
4. Pharmacokinetic Analysis
-
Calculate the following pharmacokinetic parameters for thiorphan from the plasma concentration-time data using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
Data Presentation
The following tables provide a template for presenting the quantitative data from the bioanalytical method validation and the pharmacokinetic study. The values presented are hypothetical and should be replaced with actual experimental data.
Table 1: Bioanalytical Method Validation Summary
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |
| LQC | 3.0 | ≤ 10.0 | ≤ 10.0 | ± 15.0 |
| MQC | 80.0 | ≤ 8.0 | ≤ 9.0 | ± 10.0 |
| HQC | 160.0 | ≤ 7.0 | ≤ 8.0 | ± 10.0 |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias. |
Table 2: Pharmacokinetic Parameters of Thiorphan (Mean ± SD)
| Parameter | Unit | Value |
| Cmax | ng/mL | 150 ± 35 |
| Tmax | h | 1.0 (0.5 - 2.0) |
| AUC0-t | ng·h/mL | 450 ± 90 |
| AUC0-inf | ng·h/mL | 480 ± 100 |
| t1/2 | h | 3.0 ± 0.8 |
| Vd/F | L | 200 ± 50 |
| CL/F | L/h | 40 ± 10 |
| Median (Range) for Tmax. |
Conclusion
This compound is a suitable internal standard for the accurate and precise quantification of thiorphan in plasma samples by LC-MS/MS. The use of this deuterated standard in pharmacokinetic studies of racecadotril allows for the reliable determination of key pharmacokinetic parameters, which is essential for drug development and regulatory submissions. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers and scientists in this field.
References
- 1. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 2. Racecadotril - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racecadotril : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Thiorphan and Methoxyacetophenone-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan, the active metabolite of the antidiarrheal prodrug racecadotril, is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the breakdown of enkephalins.[1][2] Its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Methoxyacetophenone-d5 is a deuterated analog of methoxyacetophenone and serves as an ideal internal standard for the quantitative analysis of Thiorphan and related compounds due to its similar chemical properties and distinct mass-to-charge ratio.
This document provides detailed application notes and protocols for the sensitive and selective detection of Thiorphan and methoxyacetophenone-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are designed to be a starting point for researchers to develop and validate their own assays.
Signaling Pathway of Thiorphan Action
Thiorphan exerts its therapeutic effect by inhibiting Neprilysin (NEP), also known as neutral endopeptidase. NEP is a zinc-dependent metalloprotease found on the surface of various cells, which degrades a range of bioactive peptides, including the endogenous opioids known as enkephalins. By inhibiting NEP, Thiorphan prevents the degradation of enkephalins, leading to their increased local concentration and enhanced activation of opioid receptors. This mechanism is central to the anti-secretory effects of racecadotril in the treatment of diarrhea.[1][3][4][5]
Caption: Thiorphan inhibits Neprilysin, preventing enkephalin degradation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Protein precipitation is a rapid and straightforward method suitable for many applications, while solid-phase extraction offers higher purity of the final extract.
Protocol 1: Protein Precipitation [6]
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol (or acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) [7]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 or a cyano (CN) column can be used for the chromatographic separation of Thiorphan and methoxyacetophenone-d5.[6]
| Parameter | Recommended Conditions |
| Column | C18 or CN, 2.1 x 50 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The following mass spectrometry settings are provided as a starting point and should be optimized for the specific instrument used. The analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Thiorphan | 254.1 | 109.1 | 100 | 30 | 25 |
| 254.1 | 136.1 | 100 | 30 | 15 | |
| Methoxyacetophenone-d5 | 156.1 | 110.1 | 100 | 25 | 20 |
| 156.1 | 80.1 | 100 | 25 | 30 |
Note: The MRM transitions for methoxyacetophenone-d5 are predicted based on the fragmentation of the non-deuterated compound and the mass shift due to deuterium labeling. These transitions should be confirmed and optimized experimentally.
Experimental Workflow
The overall workflow for the analysis of Thiorphan and methoxyacetophenone-d5 in a biological matrix is depicted below.
Caption: Workflow for Thiorphan and Methoxyacetophenone-d5 analysis.
Data Presentation
Quantitative data should be summarized in a clear and concise table for easy comparison. The following is an example of how to present the results of a calibration curve and quality control samples.
Table 3: Example Data Summary
| Analyte | Sample Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Thiorphan | Calibrator 1 | 1.0 | 0.98 | 98.0 | 4.5 |
| Thiorphan | Calibrator 2 | 5.0 | 5.1 | 102.0 | 3.2 |
| Thiorphan | Calibrator 3 | 25.0 | 24.5 | 98.0 | 2.8 |
| Thiorphan | Calibrator 4 | 100.0 | 101.2 | 101.2 | 1.9 |
| Thiorphan | Calibrator 5 | 500.0 | 495.5 | 99.1 | 2.1 |
| Thiorphan | QC Low | 3.0 | 2.9 | 96.7 | 5.1 |
| Thiorphan | QC Mid | 75.0 | 76.5 | 102.0 | 3.5 |
| Thiorphan | QC High | 400.0 | 390.2 | 97.6 | 2.7 |
Conclusion
The methods described in this document provide a robust framework for the quantitative analysis of Thiorphan and its internal standard, methoxyacetophenone-d5, in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided diagrams and data presentation guidelines, will aid researchers in developing and validating sensitive and reliable bioanalytical methods for their specific research needs. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumour suppression through modulation of neprilysin signaling: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neprilysin and amyloid beta peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and functional profiling of neprilysin, insulin degrading enzyme and endothelin converting enzyme in prospectively studied elderly and Alzheimer’s brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Thiorphan in Human Plasma by Stable Isotope Dilution LC-MS/MS
An application note and protocol for the quantitative analysis of Thiorphan using a stable isotope dilution assay with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is detailed below. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Thiorphan is the active metabolite of the prodrug racecadotril, an antisecretory and antidiarrheal agent.[1] Thiorphan exerts its therapeutic effect by inhibiting the enzyme neprilysin (also known as enkephalinase), which is responsible for the degradation of endogenous opioid peptides called enkephalins.[2] By preventing enkephalin breakdown, Thiorphan increases their local concentrations, leading to the activation of opioid receptors and subsequent modulation of physiological processes, including reducing intestinal fluid secretion.[3] Accurate quantification of Thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies.[4][5]
This application note describes a robust and sensitive method for the quantitative analysis of Thiorphan in human plasma using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable, isotopically labeled internal standard, Thiorphan-d5, ensures the highest analytical specificity and accuracy by correcting for variations during sample preparation and potential matrix effects during ionization.[6][7] The protocol employs a simple protein precipitation step for sample cleanup, followed by a rapid chromatographic separation.
Experimental Protocols
Materials and Reagents
-
Analytes: Thiorphan (MW: 253.32 g/mol ), Thiorphan-d5 (Internal Standard, IS, MW: 258.35 g/mol )[1][8]
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.
Instrumentation and Conditions
A standard triple quadrupole mass spectrometer equipped with a Turbo Ion Spray or Electrospray Ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system, is required.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 50 x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 2.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 4.5 minutes |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Dwell Time | 150 ms |
Table 3: MRM Transitions for Thiorphan and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Thiorphan | 254.3 | 179.1 | Corresponds to [M+H]⁺ and a fragment from the benzylthiopropanoyl moiety. |
| Thiorphan-d5 (IS) | 259.4 | 184.1 | Corresponds to [M+H]⁺ and its analogous d5-labeled fragment. |
Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument used.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiorphan and Thiorphan-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Thiorphan primary stock with 50:50 (v/v) acetonitrile/water to prepare working solutions for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Thiorphan-d5 primary stock with methanol.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Thiorphan working standard solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (CC, QC, or unknown) into the corresponding tube.
-
Add 20 µL of the IS Working Solution (100 ng/mL Thiorphan-d5) to every tube except for blank matrix controls.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Data Presentation
The following tables represent typical data obtained using this method.
Table 4: Calibration Curve Performance
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) | Precision (%CV) |
| 1.0 | 1.04 | 104.0 | 4.5 |
| 5.0 | 4.89 | 97.8 | 3.1 |
| 25.0 | 25.7 | 102.8 | 2.2 |
| 100.0 | 98.6 | 98.6 | 1.5 |
| 250.0 | 253.1 | 101.2 | 1.8 |
| 500.0 | 495.5 | 99.1 | 2.5 |
| 1000.0 | 1015.0 | 101.5 | 3.0 |
Table 5: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Accuracy (%) | Intra-Day (n=6) Precision (%CV) | Inter-Day (n=18) Accuracy (%) | Inter-Day (n=18) Precision (%CV) |
| LLOQ | 1.0 | 105.2 | 6.8 | 103.5 | 7.9 |
| Low QC | 3.0 | 98.7 | 4.1 | 99.8 | 5.3 |
| Mid QC | 300.0 | 101.5 | 2.5 | 102.1 | 3.4 |
| High QC | 800.0 | 100.8 | 2.1 | 101.6 | 2.9 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Thiorphan quantification in plasma.
Thiorphan Mechanism of Action
Caption: Thiorphan inhibits neprilysin, increasing enkephalin levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Thiorphan-d5 | CAS | LGC Standards [lgcstandards.com]
- 4. Thiorphan | Neprilysin | TargetMol [targetmol.com]
- 5. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
Troubleshooting & Optimization
Technical Support Center: Thiorphan Methoxyacetophenone-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Thiorphan methoxyacetophenone-d5 using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to address common issues, particularly peak tailing, encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound, with a focus on resolving peak tailing.
Q1: My this compound peak is tailing. What are the most likely causes?
Peak tailing for this compound, an acidic compound, is often due to secondary interactions with the stationary phase or issues with the mobile phase. The most common causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Thiorphan (the strongest acidic pKa is 4.02), the compound can exist in both ionized and non-ionized forms, leading to a distorted peak shape.[1][3]
-
Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[2][4]
-
Column Degradation: Voids in the column packing or contamination of the column frit can lead to poor peak shape.[2][5]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[1][5]
Q2: How can I improve the peak shape of my this compound analysis?
To improve peak symmetry, a systematic approach to method optimization is recommended. The following workflow can help diagnose and resolve peak tailing issues.
Q3: What is the recommended mobile phase pH for analyzing this compound?
For acidic compounds like Thiorphan and its derivatives, it is crucial to control the mobile phase pH to ensure consistent ionization and good peak shape. The strongest acidic pKa of Thiorphan is 4.02.[1] To suppress the ionization of the carboxylic acid group and minimize secondary interactions, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[2][3] Therefore, a mobile phase pH between 2.0 and 2.5 is recommended.
The following diagram illustrates how controlling the pH can mitigate peak tailing caused by silanol interactions.
References
Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Thiorphan Methoxyacetophenone-d5
Welcome to the technical support center for the optimization of mass spectrometer source conditions for Thiorphan methoxyacetophenone-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using a mass spectrometer with an electrospray ionization (ESI) source.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal Intensity | Improper source conditions (Capillary Voltage, Gas Flow, Temperature) | Systematically vary the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to find the optimal settings. Start with the general recommended ranges and adjust incrementally.[1] |
| Incorrect ionization polarity | Infuse the analyte and test in both positive and negative ionization modes to determine which yields a better response.[2] | |
| Suboptimal mobile phase composition | Ensure the mobile phase promotes ionization. For positive mode, the addition of a small amount of formic acid (e.g., 0.1%) can be beneficial.[1] | |
| Analyte degradation | If the compound is thermally labile, try reducing the drying gas temperature and vaporizer temperature.[3] | |
| Unstable Signal/Poor Reproducibility | Fluctuations in the ESI spray | Check for a consistent and fine spray at the ESI needle. An inconsistent spray can be caused by a clogged needle, improper positioning, or incorrect gas flow dynamics. |
| Matrix effects from the sample | Dilute the sample or improve the sample preparation method to remove interfering matrix components. A stable, deuterated internal standard like Thiorphan-d7 can help compensate for matrix effects.[4] | |
| Inconsistent mobile phase delivery | Ensure the LC pumps are delivering a stable and pulse-free flow. | |
| In-source Fragmentation | High capillary or cone voltage | Reduce the capillary and/or cone (fragmentor) voltage. While some fragmentation is necessary for MS/MS, excessive in-source fragmentation can reduce the precursor ion signal.[5] |
| High source temperatures | Lower the drying gas and vaporizer temperatures to minimize thermal degradation and fragmentation.[3] | |
| Poor Peak Shape in Chromatogram | Suboptimal chromatographic conditions | This is often related to the LC method rather than the MS source. However, ensure that the mobile phase is compatible with the ESI process. High salt concentrations can suppress ionization and affect peak shape. |
| Carryover | Implement a robust needle and column wash protocol between injections. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI source conditions for a small molecule like this compound?
A1: While optimal conditions are instrument-dependent, you can use the following as a starting point for method development. These are general ranges and should be optimized for your specific instrument and application.[1][3][6]
| Parameter | Typical Starting Range (Positive Ion Mode) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage (Fragmentor) | 80 - 150 V |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Vaporizer Temperature | 150 - 250 °C |
Q2: How do I determine the optimal ionization polarity (positive or negative) for this compound?
A2: The optimal polarity depends on the molecule's ability to accept or lose a proton. To determine this empirically, prepare a solution of your analyte and infuse it directly into the mass spectrometer. Acquire data in both positive and negative ion modes and compare the signal intensity of the parent ion. For many small molecules containing nitrogen atoms, positive ion mode often yields better sensitivity.[2]
Q3: What role does the deuterated label (d5) play in optimizing source conditions?
A3: The d5 label in this compound serves as a stable isotope label, making it an ideal internal standard for quantitative analysis of Thiorphan. The optimization of source conditions for the deuterated analog will be virtually identical to that of the unlabeled Thiorphan, as the small mass difference does not significantly alter its ionization properties.
Q4: Can the mobile phase composition affect the ESI source optimization?
A4: Absolutely. The mobile phase plays a crucial role in the ESI process. The presence of organic solvents like acetonitrile or methanol enhances desolvation and ionization. Additives are also important; for positive ion mode, a small amount of an acid like formic acid (0.1%) is commonly used to promote protonation. For negative ion mode, a basic additive like ammonium hydroxide can be used.[1] It is recommended to perform source optimization with the mobile phase composition that will be used in the final analytical method.
Experimental Protocols
Protocol for Direct Infusion and Source Optimization
This protocol outlines a systematic approach to optimizing ESI source parameters for this compound.
1. Analyte Solution Preparation:
-
Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the intended starting mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup:
-
Set up the mass spectrometer for direct infusion using a syringe pump.
-
Set the initial infusion flow rate to 5-10 µL/min.
-
Begin with the mass spectrometer in full scan mode to monitor the precursor ion of this compound.
3. Optimization Workflow:
-
Ionization Polarity: Acquire data in both positive and negative ion modes to determine which provides a superior signal.
-
Capillary Voltage: While infusing the analyte, incrementally increase the capillary voltage (e.g., from 2.5 kV to 5.0 kV in 0.5 kV steps) and monitor the signal intensity. Plot the intensity versus the voltage to find the optimal value.
-
Nebulizer and Drying Gas: Systematically vary the nebulizer gas pressure and drying gas flow rate and temperature. Adjust one parameter at a time while holding the others constant to observe the effect on the signal.
-
Cone (Fragmentor) Voltage: Once the other parameters are relatively optimized, adjust the cone voltage to maximize the signal of the precursor ion while minimizing in-source fragmentation.
4. Data Evaluation:
-
For each parameter, identify the setting that produces the highest, most stable signal for the precursor ion of this compound.
-
Be aware that the optimal settings for different parameters can be interdependent. It may be necessary to re-adjust some parameters after optimizing others.
Logical Workflow for Source Optimization
References
- 1. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Thiorphan Methoxyacetophenone-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thiorphan methoxyacetophenone-d5 in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this deuterated compound is limited in publicly available literature; therefore, the following guidance is based on general chemical principles of the parent compound, Thiorphan, and related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in solution?
A1:
-
Solid Form: For long-term storage, the solid material should be stored at -20°C.[1] Many suppliers ship the product at room temperature, which suggests it is stable for short durations without refrigeration.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in a tightly sealed vial at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for preparing stock solutions of this compound?
A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] For analytical applications such as LC-MS, it is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants that could interfere with the analysis.
Q3: I am observing a decrease in the LC-MS signal of my this compound internal standard over time. What could be the cause?
A3: A decreasing signal over time is often indicative of degradation. Potential causes include:
-
Oxidation: The thiol (-SH) group in the Thiorphan moiety is susceptible to oxidation, which can lead to the formation of disulfides or other oxidation products. This can be accelerated by the presence of dissolved oxygen in the solvent or exposure to certain metal ions.
-
Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis, especially at extreme pH values (either highly acidic or highly basic).
-
Adsorption: The compound may adsorb to the surface of storage containers, particularly if stored in certain types of plastic at low concentrations. Using glass or low-adsorption polypropylene vials is recommended.
-
Photodegradation: Although not specifically documented, prolonged exposure to light, especially UV light, can degrade complex organic molecules. It is good practice to store solutions in amber vials or protect them from light.
Q4: How can I perform a quick check of my solution's stability?
A4: A simple stability check can be performed by comparing the peak area of a freshly prepared solution to that of an older, stored solution using your analytical method (e.g., LC-MS). A significant decrease in the peak area of the stored solution suggests degradation. For a more thorough investigation, a forced degradation study is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Calibration Curve When Using this compound as an Internal Standard
-
Possible Cause 1: Degradation in the Autosampler.
-
Troubleshooting Step: If your analytical run is long, the internal standard solution may be degrading in the autosampler vial. Try reducing the temperature of the autosampler tray (e.g., to 4°C). You can test this by reinjecting the first sample at the end of the sequence to see if its response has decreased.
-
-
Possible Cause 2: Inconsistent Dilution.
-
Troubleshooting Step: Ensure that your serial dilutions are accurate and that the solvent used for dilution does not promote degradation. Prepare fresh dilutions for each analytical run.
-
-
Possible Cause 3: Matrix Effects.
-
Troubleshooting Step: If you are analyzing complex biological samples, matrix components can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the response in the matrix to the response in a clean solvent.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause: Degradation Products.
-
Troubleshooting Step: The appearance of new peaks, especially those with related mass-to-charge ratios (m/z), could indicate the formation of degradation products. This is a key indicator of instability. Perform a forced degradation study (see experimental protocols below) to intentionally generate and identify these potential degradants. This can help in developing a stability-indicating analytical method.
-
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound to illustrate potential degradation trends. This data is for illustrative purposes only and is not based on experimental results.
| Condition | Timepoint | % Remaining (Hypothetical) | Observations |
| pH 3 (40°C) | 24 hours | 92% | Minor degradation observed. |
| 72 hours | 85% | Potential for acid-catalyzed hydrolysis. | |
| pH 7 (40°C) | 24 hours | 98% | Relatively stable at neutral pH. |
| 72 hours | 95% | Minimal degradation. | |
| pH 9 (40°C) | 24 hours | 88% | Increased degradation likely due to base-catalyzed hydrolysis. |
| 72 hours | 75% | Significant degradation. | |
| Aqueous solution with 5% H₂O₂ (RT) | 4 hours | 60% | Rapid degradation due to oxidation of the thiol group. |
| Exposed to UV light (254 nm) | 8 hours | 80% | Potential for photodegradation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
LC-MS grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
LC-MS system with a suitable C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 10 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 10 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of 10 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL. Incubate at 60°C for 24 hours.
-
Photodegradation: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL. Expose to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS. Compare the chromatograms of the stressed samples to that of an unstressed control sample (prepared fresh at 10 µg/mL).
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to potential degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for Thiorphan.
References
Technical Support Center: Minimizing Ion Suppression with Thiorphan and Methoxyacetophenone-d5
Welcome to the technical support center for the bioanalysis of Thiorphan using methoxyacetophenone-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression effects during LC-MS/MS experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Thiorphan with methoxyacetophenone-d5.
Issue 1: Poor Peak Shape and Inconsistent Retention Times for Thiorphan or Methoxyacetophenone-d5
-
Question: My chromatogram shows tailing peaks for Thiorphan and the retention times are shifting between injections. What could be the cause?
-
Answer:
-
Column Choice: Thiorphan is an acidic compound (pKa ≈ 4.02) and may exhibit poor peak shape on standard C18 columns due to secondary interactions with residual silanols.[1] Consider using a column with end-capping or a cyano (CN) stationary phase, which has been successfully used for Thiorphan analysis.[2]
-
Mobile Phase pH: The pH of your mobile phase is critical. For an acidic analyte like Thiorphan, a mobile phase pH below its pKa (e.g., pH 2.5-3.5) will ensure it is in its neutral form, leading to better retention and peak shape on a reverse-phase column. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice.[3]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to retention time shifts.
-
Issue 2: High Variability in Analyte/Internal Standard Peak Area Ratio
-
Question: I'm observing significant variability in the peak area ratio of Thiorphan to methoxyacetophenone-d5 across my sample batch. Why is this happening?
-
Answer: This issue often points to differential matrix effects, where the analyte and the internal standard are not equally affected by ion suppression or enhancement.
-
Structural Dissimilarity: Thiorphan and methoxyacetophenone-d5 are structurally different. Thiorphan is an N-acyl-alpha amino acid with acidic and lipophilic properties, while methoxyacetophenone-d5 is an alkyl-phenylketone.[1][4] This can lead to different chromatographic retention and ionization efficiencies, making them susceptible to different co-eluting matrix components.
-
Co-elution with Suppressing Agents: If either the analyte or the internal standard co-elutes with a region of significant ion suppression, while the other does not, the peak area ratio will be inconsistent. To investigate this, a post-column infusion experiment is recommended (see Experimental Protocols).
-
Sample Preparation: Your current sample preparation method may not be effectively removing the interfering matrix components. Consider optimizing your sample cleanup protocol (see FAQ section).
-
Issue 3: Low Signal Intensity or Complete Signal Loss for Thiorphan
-
Question: The signal for Thiorphan is very low or has disappeared in my plasma samples compared to the standards prepared in solvent. What should I do?
-
Answer: This is a classic sign of severe ion suppression.
-
Matrix Effect Evaluation: The first step is to quantify the extent of ion suppression using a matrix effect experiment (see Experimental Protocols).
-
Optimize Sample Preparation: Protein precipitation is a common and rapid method for Thiorphan extraction but may not provide the cleanest extracts.[2][3] If ion suppression is severe, consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interfering substances.
-
Chromatographic Separation: Modify your LC gradient to better separate Thiorphan from the regions of ion suppression identified in your post-column infusion experiment. A slower gradient or a different stationary phase might be necessary.
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening ion suppression. However, ensure that the diluted concentration of Thiorphan is still above the lower limit of quantification (LLOQ).
-
Frequently Asked Questions (FAQs)
Q1: Why is methoxyacetophenone-d5 not an ideal internal standard for Thiorphan?
A1: An ideal internal standard should be structurally and chemically similar to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects. Thiorphan and methoxyacetophenone-d5 have different chemical structures, functional groups, and physicochemical properties.
| Property | Thiorphan | 4'-Methoxyacetophenone |
| Molecular Weight | 253.32 g/mol [5] | 150.18 g/mol [6] |
| logP | ~1.78[1] | ~1.82[4] |
| pKa (Strongest Acidic) | ~4.02[1] | ~16.28[4] |
| Chemical Class | N-acyl-alpha amino acid[1] | Alkyl-phenylketone[4] |
While their logP values are similar, suggesting comparable lipophilicity, their acidic properties are vastly different. This can lead to different extraction recoveries and chromatographic behavior, making it challenging for methoxyacetophenone-d5 to accurately compensate for variations in the Thiorphan signal due to matrix effects. The recommended internal standard for Thiorphan is its stable isotope-labeled analog, Thiorphan-d7.[2]
Q2: What are the most common sources of ion suppression in plasma samples?
A2: The most common sources of ion suppression in plasma are endogenous components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants (e.g., heparin) and dosing vehicles. Phospholipids are particularly problematic as they are often co-extracted with the analytes of interest and can elute over a wide range of the chromatogram.
Q3: What sample preparation techniques are most effective at minimizing ion suppression for Thiorphan?
A3: The choice of sample preparation method depends on the required sensitivity and the severity of the matrix effects.
-
Protein Precipitation (PPT): This is a simple and fast method, often used for Thiorphan.[2][3] However, it may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of matrix components, including phospholipids. It offers a higher degree of selectivity and can lead to significantly reduced ion suppression.
Q4: How can I modify my LC-MS/MS parameters to reduce ion suppression?
A4:
-
Chromatography: Adjust the chromatographic gradient to separate Thiorphan and methoxyacetophenone-d5 from regions of high ion suppression.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for Thiorphan. If suppression is severe, you could investigate if Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, as it is often less susceptible to matrix effects.
-
Source Parameters: Optimize ESI source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and temperature to enhance the ionization of your target analytes relative to the background.
Quantitative Data Summary
The following tables summarize typical quantitative data for Thiorphan analysis from published LC-MS/MS methods. Note that these values were obtained using a stable isotope-labeled internal standard (Thiorphan-d7), not methoxyacetophenone-d5.
Table 1: Linearity and Sensitivity of Thiorphan in Human Plasma
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| 1 - 200 | 1 | ≥ 0.9991 | [2] |
| 2.324 - 952.000 | 2.324 | Not Reported | [7] |
| 9.38 - 600 | 9.38 | 0.9985 - 0.9995 | [3] |
Table 2: Precision and Accuracy for Thiorphan Quantification
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LQC, MQC, HQC | < 10.0 | < 10.0 | Within ±15% | [2] |
| LQC, MQC, HQC | Within acceptable limits | Within acceptable limits | Within acceptable limits | [7] |
| LQC, MQC, HQC | ≤ 6.33 | ≤ 6.33 | Not Reported | [3] |
Table 3: Recovery and Matrix Effect for Thiorphan
| Sample Preparation | Recovery (%) | Matrix Effect Observed | Reference |
| Protein Precipitation | Not Reported | Not specified | [2] |
| Not Specified | Within acceptable limits | No matrix effect observed | [7] |
| Protein Precipitation | Not Reported | Not specified | [3] |
| Solid-Phase Extraction | 93.5 - 98.2 | Not specified | [8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
-
Prepare a standard solution of Thiorphan and methoxyacetophenone-d5 in a suitable solvent (e.g., methanol) at a concentration that gives a stable and moderate signal.
-
Set up the infusion: Infuse this standard solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer ion source using a T-fitting.
-
Inject a blank matrix sample: While the standard solution is being infused, inject a protein-precipitated blank plasma sample onto the LC system.
-
Monitor the signal: Acquire data for the MRM transitions of Thiorphan and methoxyacetophenone-d5. A stable baseline signal should be observed. Any deviation (dip or peak) from this baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This experiment quantifies the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A: Standard solutions of Thiorphan and methoxyacetophenone-d5 in a neat solvent (e.g., mobile phase) at low, medium, and high concentrations.
-
Set B: Blank plasma samples are extracted/processed first, and then the extracted matrix is spiked with Thiorphan and methoxyacetophenone-d5 at the same low, medium, and high concentrations as in Set A.
-
Set C: Plasma samples are spiked with Thiorphan and methoxyacetophenone-d5 at low, medium, and high concentrations and then subjected to the entire extraction procedure.
-
-
Analyze the samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Visualizations
Caption: Standard workflow for the bioanalysis of Thiorphan in plasma.
Caption: A logical workflow for troubleshooting ion suppression issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 4'-Methoxyacetophenone (HMDB0032570) [hmdb.ca]
- 5. Thiorphan | C12H15NO3S | CID 3132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Methoxyacetophenone(100-06-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Thiorphan Methoxyacetophenone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Thiorphan methoxyacetophenone-d5, a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: I am observing low and inconsistent recovery of this compound in my LC-MS/MS analysis. What are the potential causes?
Poor recovery of an internal standard like this compound can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. The most common causes include:
-
Suboptimal Sample Preparation: Issues with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedures are a primary source of analyte loss.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1]
-
Adsorption: The analyte may adsorb to plasticware, glassware, or the LC system components.
-
Degradation: Although generally stable, extreme pH or temperature conditions during sample processing could potentially lead to degradation. Thiorphan-d5 is known to be stable for at least 4 years when stored at -20°C.
-
Instrumental Issues: Problems with the autosampler, injector, or mass spectrometer can lead to inconsistent results.
Q2: How can I troubleshoot my Solid-Phase Extraction (SPE) protocol to improve recovery?
Solid-phase extraction is a critical step where analyte loss can occur. Here are key aspects to investigate:
-
Sorbent Selection: Ensure the chosen sorbent has the appropriate chemistry to retain this compound. For similar compounds like Thiorphan, Oasis HLB (a reversed-phase sorbent) has been used successfully.[2][3]
-
Methodological Steps: Each step of the SPE process must be optimized.[4]
-
Conditioning and Equilibration: Inadequate conditioning and equilibration of the SPE cartridge can lead to poor retention.
-
Sample Loading: The pH of the sample may need adjustment to ensure the analyte is in a form that will be retained by the sorbent. The flow rate during loading should also be slow and consistent.
-
Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest.
-
Elution: The elution solvent must be strong enough to desorb the analyte completely from the sorbent. Insufficient solvent volume or a solvent that is too weak can result in incomplete elution.
-
Q3: What are matrix effects and how can I mitigate them?
Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1] Since deuterated internal standards like this compound are designed to co-elute with the analyte, they can also be affected.
Strategies to minimize matrix effects include:
-
Improved Sample Cleanup: More effective sample preparation to remove interfering matrix components.
-
Chromatographic Separation: Modifying the LC method to separate the analyte from the interfering compounds.
-
Dilution: Diluting the sample can reduce the concentration of matrix components.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.
Q4: Could the stability of this compound be an issue?
Thiorphan-d5 is reported to be stable for at least four years when stored at -20°C. However, the stability of this compound under your specific experimental conditions (e.g., in the sample matrix, during extraction, in the final extract) should be considered. It is good practice to evaluate the stability of the internal standard during method validation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor recovery of this compound.
Experimental Protocols
Below is a representative experimental protocol for the extraction of a Thiorphan-related compound from human plasma, which can be adapted for this compound. Two common extraction techniques are presented: Solid-Phase Extraction (SPE) and Protein Precipitation.
Representative Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a validated method for Thiorphan.[2][3]
Materials:
-
Oasis HLB 3 mL, 60 mg SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.05 M Phosphate Buffer (pH 2.6)
-
Human Plasma
-
This compound internal standard solution
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.05 M phosphate buffer (pH 2.6).
-
Sample Loading:
-
To 500 µL of human plasma, add the appropriate amount of this compound internal standard solution.
-
Vortex the sample and load it onto the conditioned and equilibrated SPE cartridge.
-
Load the sample at a slow, consistent flow rate (e.g., 1-2 drops per second).
-
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Representative Protein Precipitation Protocol
This protocol is a common alternative for sample cleanup.
Materials:
-
Acetonitrile (containing 0.1% formic acid, chilled)
-
Human Plasma
-
This compound internal standard solution
Procedure:
-
To 100 µL of human plasma, add the appropriate amount of this compound internal standard solution.
-
Add 300 µL of chilled acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Data Presentation
The following tables summarize key parameters for troubleshooting and expected performance based on validated methods for similar compounds.
Table 1: Key Parameters for Solid-Phase Extraction Troubleshooting
| Parameter | Potential Issue | Recommended Action |
| Sorbent Choice | Inappropriate sorbent chemistry for the analyte. | Use a reversed-phase sorbent like Oasis HLB, which is effective for similar compounds. |
| Sample pH | Analyte is ionized and not retained on a non-polar sorbent. | Adjust the sample pH to be at least 2 units below the pKa for an acidic compound or 2 units above for a basic compound to ensure it is in its neutral form for reversed-phase SPE. |
| Wash Solvent | Wash solvent is too strong and elutes the analyte. | Use a weaker wash solvent (e.g., higher aqueous content). Collect the wash eluate and analyze it to see if the analyte is being lost at this step. |
| Elution Solvent | Elution solvent is too weak for complete elution. | Increase the organic content of the elution solvent or use a stronger solvent. Ensure sufficient volume is used for complete elution. |
| Flow Rate | Inconsistent or too rapid flow during loading can lead to breakthrough. | Maintain a slow and consistent flow rate (e.g., 1-2 drops/second) during sample loading. |
Table 2: Representative LC-MS/MS Method Parameters and Performance
| Parameter | Value/Condition |
| LC Column | C18 reversed-phase column (e.g., Waters Sunfire C18) |
| Mobile Phase | Gradient of 0.05 M phosphate buffer (pH 2.6) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Expected Recovery | > 90% |
| Linearity (r) | > 0.999 |
| Precision (%CV) | < 15% |
Signaling Pathways and Experimental Workflows
As this compound is a deuterated internal standard, it is not expected to have its own signaling pathway activity. Its purpose is to mimic the analytical behavior of the unlabeled analyte for accurate quantification. The experimental workflow is central to its use.
References
improving signal-to-noise for Thiorphan methoxyacetophenone-d5
Welcome to the technical support center for Thiorphan methoxyacetophenone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of Thiorphan methoxyacetophenone. It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantitative analysis of Thiorphan or its related compounds in biological matrices.[1] The deuterium labeling allows it to be differentiated from the unlabeled analyte by its mass-to-charge ratio in the mass spectrometer.
Q2: Why am I observing a poor signal-to-noise (S/N) ratio for this compound?
A poor S/N ratio can be attributed to several factors:
-
Low Ionization Efficiency: The conditions in the mass spectrometer's ion source may not be optimal for this compound.
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to a variable signal and increased noise.[2]
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can decrease the signal intensity and increase the baseline noise.
-
Contamination: Contaminants in the LC-MS system, solvents, or sample preparation materials can contribute to high background noise.
-
Improper Sample Preparation: Inefficient extraction or the presence of residual proteins and phospholipids can interfere with the analysis.[3]
Q3: Can the deuterium label on this compound affect its chromatographic behavior?
Yes, while stable isotope-labeled internal standards are designed to co-elute with the analyte, the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time.[4][5] This can be particularly noticeable in reversed-phase chromatography. If the analyte and the internal standard separate on the column, they may experience different matrix effects, leading to inaccurate quantification.[4]
Q4: Are there potential issues with isotopic interference when using this compound?
Isotopic interference, or "cross-talk," can occur when the natural isotopic abundance of the unlabeled analyte contributes to the signal of the deuterated internal standard.[6][7] This is more common with compounds containing elements with multiple isotopes (like chlorine or bromine) but can also happen with high molecular weight compounds.[7] It is important to ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.
Troubleshooting Guides
Issue 1: Low Signal Intensity
If you are experiencing low signal intensity for this compound, consider the following troubleshooting steps:
1. Optimize Mass Spectrometer Source Conditions:
-
Ionization Mode: Thiorphan and its analogues are often analyzed in positive electrospray ionization (ESI) mode.
-
Source Parameters: Systematically optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and sweep gas) to maximize the ion signal for your specific instrument.[8]
2. Evaluate Mobile Phase Composition:
-
The addition of a small amount of an acid, like formic acid (e.g., 0.1%), to the mobile phase can improve the ionization efficiency of this compound in positive ESI mode.
3. Check for Contamination:
-
Flush the LC system with a strong solvent wash to remove any potential contaminants.
-
Ensure you are using high-purity, LC-MS grade solvents and additives.
Issue 2: High Background Noise
High background noise can significantly impact your S/N ratio. Here are some strategies to reduce it:
1. Improve Sample Preparation:
-
Protein Precipitation: This is a common method for cleaning up plasma samples.[9][10] However, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects and background noise.[3][11]
2. Enhance Chromatographic Separation:
-
Column Selection: Use a column that provides good peak shape and resolution for Thiorphan and its internal standard. A C18 or a cyano (CN) column can be effective.[9][10]
-
Gradient Optimization: Adjust the mobile phase gradient to ensure that this compound elutes in a clean region of the chromatogram, away from major matrix interferences.
3. Data Processing:
-
Applying a smoothing algorithm to the chromatogram can reduce high-frequency noise. However, be cautious not to over-smooth, as this can distort the peak shape and affect quantification.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This protocol is a general guideline for the extraction of Thiorphan and its deuterated internal standard from human plasma.
-
Spike: To 100 µL of plasma, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration).
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[10]
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Parameters for Thiorphan Analysis
These are starting parameters that should be optimized for your specific instrument and application.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol[9])
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of Thiorphan and this compound to find the precursor and product ions.
Quantitative Data
Table 1: Comparison of Sample Preparation Techniques on S/N Ratio
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Background Noise (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| Protein Precipitation | 55,000 | 1,500 | 37 |
| Liquid-Liquid Extraction | 72,000 | 800 | 90 |
| Solid-Phase Extraction | 85,000 | 450 | 189 |
This table illustrates that more rigorous sample cleanup methods like LLE and SPE can significantly improve the S/N ratio by reducing background noise.
Table 2: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Condition | Peak Area (Arbitrary Units) |
| No Additive | 45,000 |
| 0.1% Formic Acid | 98,000 |
| 0.1% Ammonium Formate | 62,000 |
This table demonstrates the significant enhancement in signal intensity when an appropriate mobile phase modifier like formic acid is used for positive ionization mode.
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cbspd.com [cbspd.com]
Technical Support Center: Resolving Chromatographic Co-elution with Thiorphan and Methoxyacetophenone-d5
Welcome to the technical support center for resolving chromatographic co-elution issues, with a specific focus on the analysis of Thiorphan using a deuterated internal standard, methoxyacetophenone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem?
A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] This is a significant issue in quantitative analysis as it prevents accurate integration and measurement of the individual compounds, leading to unreliable and invalid results.[1] When an analyte and its internal standard co-elute, it can interfere with accurate quantification, especially if there is any matrix effect or detector saturation.
Q2: We are observing co-elution between Thiorphan and its deuterated internal standard, methoxyacetophenone-d5. What are the likely causes?
A2: Co-elution of an analyte and its deuterated internal standard can occur due to several factors:
-
Similar Physicochemical Properties: Deuterated internal standards are designed to have very similar chemical properties to the analyte for consistent behavior during sample preparation and analysis.[3][4] However, this similarity can also lead to very close retention times.
-
"Isotope Effect": The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention behavior on a reversed-phase column, but often this difference is minimal, leading to co-elution.[5][6]
-
Suboptimal Chromatographic Conditions: The chosen mobile phase, stationary phase, or temperature may not be providing sufficient selectivity to separate the two compounds.[1][7]
Q3: How can I confirm that the peaks are truly co-eluting and not just closely eluting?
A3: Several methods can be used to confirm co-elution:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a similar photodiode array detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[8]
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-eluting compounds. By examining the mass spectra across the chromatographic peak, you can identify the different mass-to-charge ratios (m/z) of Thiorphan and methoxyacetophenone-d5, confirming their simultaneous elution.
Troubleshooting Guide: Resolving Co-elution of Thiorphan and Methoxyacetophenone-d5
If you are experiencing co-elution of Thiorphan and its deuterated internal standard, methoxyacetophenone-d5, the following troubleshooting steps can help you resolve the issue. The general principle is to modify the chromatographic parameters to improve the resolution between the two peaks.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution.
Step-by-Step Troubleshooting Strategies
1. Modify the Mobile Phase Composition:
The first and often simplest approach is to alter the mobile phase to increase the selectivity (α) between Thiorphan and methoxyacetophenone-d5.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the retention of your analytes differently.
-
Adjust the Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and may improve separation.[1]
-
Alter the pH of the Aqueous Phase: Thiorphan has an acidic carboxylic acid group (pKa ≈ 4.02).[9] Changing the pH of the mobile phase can alter its ionization state and therefore its retention time. A slight adjustment in pH can sometimes be enough to induce separation from a neutral or differently charged internal standard.
2. Optimize the Gradient Elution Program:
If you are using a gradient method, modifying the gradient slope can improve resolution.
-
Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can increase the separation between closely eluting peaks.
3. Change the Stationary Phase (Column Chemistry):
If mobile phase modifications are unsuccessful, changing the column chemistry may be necessary to achieve the desired selectivity.
-
Different Reversed-Phase Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase such as C8, Phenyl-Hexyl, or a polar-embedded phase. These phases offer different retention mechanisms that can exploit the subtle chemical differences between Thiorphan and methoxyacetophenone-d5.
4. Adjust the Column Temperature:
Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can affect selectivity.
-
Increase or Decrease Temperature: Systematically varying the column temperature (e.g., in 5 °C increments) can sometimes improve resolution.
Experimental Protocols
While a specific protocol for resolving the co-elution of Thiorphan and methoxyacetophenone-d5 is not published, the following are examples of published HPLC methods for Thiorphan analysis that can be used as a starting point for method development and optimization.
Table 1: Published HPLC Methods for Thiorphan Analysis
| Parameter | Method 1 | Method 2 |
| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) | Waters sunfire C18 reversed-phase |
| Mobile Phase | 0.02% aqueous formic acid and methanol (30:70 v/v) | 0.05 M phosphate buffer (pH 2.6) and acetonitrile (74:26, v/v) |
| Flow Rate | Not specified, but analysis time < 1 min | 1.0 mL/min |
| Detection | LC-MS/MS | UV at 210 nm |
| Internal Standard | Thiorphan-d7 | Nevirapine |
| Reference | [9] | [10][11] |
Physicochemical Properties
Understanding the properties of your analyte and internal standard can aid in troubleshooting.
Table 2: Physicochemical Properties of Thiorphan and Methoxyacetophenone
| Property | Thiorphan | 4'-Methoxyacetophenone |
| Molecular Formula | C12H15NO3S | C9H10O2 |
| Molecular Weight | 253.32 g/mol | 150.17 g/mol |
| logP | 1.46 - 1.78 | 1.74 |
| Water Solubility | 0.445 mg/mL (predicted) | 2.474 g/L at 20 °C |
| pKa (Strongest Acidic) | 4.02 | Not applicable |
| References | [9][12] | [10][11][13] |
Mechanism of Action of Thiorphan
Thiorphan is the active metabolite of the anti-diarrheal drug racecadotril.[14] It acts as a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[14][15] NEP is an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins.[15] By inhibiting NEP, Thiorphan increases the levels of enkephalins, which can then bind to opioid receptors in the gastrointestinal tract, leading to a reduction in intestinal water and electrolyte secretion.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. chembk.com [chembk.com]
- 11. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thiorphan | C12H15NO3S | CID 3132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4 -Methoxyacetophenone 99 100-06-1 [sigmaaldrich.com]
- 14. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 15. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiorphan Methoxyacetophenone-d5
Disclaimer: Specific stability data for the deuterated compound Thiorphan methoxyacetophenone-d5 is not publicly available. This technical support guide is based on the known chemical properties of its constituent molecules, Thiorphan and Methoxyacetophenone, and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound, and why is pH important?
A1: this compound is a complex molecule, and its stability is influenced by the individual stabilities of the Thiorphan and Methoxyacetophenone moieties. The pH of the solution is a critical factor as it can catalyze degradation reactions, altering the compound's structure and compromising its efficacy and safety.[1] Functional groups within the molecule, such as the thiol and amide groups from Thiorphan and the ether linkage in Methoxyacetophenone, are susceptible to pH-dependent degradation.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its structure, two primary degradation pathways are of concern:
-
Oxidation of the Thiol Group: The thiol (-SH) group on the Thiorphan moiety is susceptible to oxidation, which can lead to the formation of disulfide dimers.[2] This is a common degradation route for thiol-containing compounds.
-
Hydrolysis of the Amide Bond: The amide bond in the Thiorphan structure can undergo hydrolysis, especially under strongly acidic or basic conditions, breaking the molecule into its constituent acid and amine parts.[1][3]
-
Hydrolysis of the Ether Group: While generally more stable, the methoxy group on the acetophenone moiety could be susceptible to hydrolysis under extreme acidic conditions.
Q3: My compound appears to be degrading during analysis. What are some potential causes related to pH?
A3: Degradation during analysis is often related to the conditions of your methodology. Consider the following:
-
Mobile Phase pH: If your HPLC mobile phase is strongly acidic or basic, it may be causing on-column degradation.
-
Sample Diluent: The pH of the solvent used to dissolve and dilute your sample can impact its stability. Even short-term exposure to an unfavorable pH can lead to degradation.
-
Oxidation: The presence of dissolved oxygen in your mobile phase or sample diluent can promote the oxidation of the thiol group.[2]
Q4: How should I prepare and store solutions of this compound to minimize degradation?
A4: While specific data is unavailable, based on the properties of Thiorphan, the following precautions are recommended:
-
Solvent Preparation: To prevent oxidation, it is advisable to purge your solvent with an inert gas like nitrogen before dissolving the compound.[2]
-
Temperature: For short-term storage (up to 24 hours), keep solutions at room temperature. For storage up to 4 days, refrigeration at 4°C is recommended. For long-term storage of several weeks, solutions should be kept frozen at -20°C.[2]
-
pH of Solvent: Use a buffered solvent at a neutral or slightly acidic pH to minimize hydrolysis, unless experimental conditions require otherwise.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Appearance of new peaks or loss of main peak area in chromatogram over time. | Compound instability in the sample vial (e.g., due to pH of the diluent, temperature, or light exposure). | • Prepare samples immediately before analysis.• Use a buffered sample diluent.• Protect samples from light by using amber vials.• Perform a benchtop stability study by analyzing the sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine its stability in the chosen diluent. |
| Inconsistent analytical results between different batches of mobile phase. | Variation in mobile phase pH or dissolved oxygen content. | • Always measure and adjust the final pH of the mobile phase after mixing all components.• Degas the mobile phase thoroughly before use to remove dissolved oxygen.[2]• Prepare fresh mobile phase daily. |
| Significant loss of compound when using acidic or basic sample preparation. | pH-catalyzed hydrolysis of the amide or ether functional groups. | • Minimize the time the compound is exposed to extreme pH.• Neutralize the sample immediately after any required pH adjustment.• If possible, use alternative extraction or preparation methods that do not require extreme pH conditions. |
Data on Constituent Molecules
The stability of this compound will be influenced by the characteristics of its primary components.
Table 1: Summary of Thiorphan Stability
| Parameter | Observation | Reference |
| Primary Degradation Pathway | Oxidation leading to disulfide formation. | [2] |
| Storage Recommendations | Stable for at least 2 months at -20°C. Can be kept in a refrigerator for 4 days. Storage at room temperature should be limited to 1 day. | [2] |
| Solubility | Soluble in ethanol. | |
| Chemical Features | Contains a thiol group susceptible to oxidation and an amide bond susceptible to hydrolysis. | [1][4] |
Table 2: Summary of 4'-Methoxyacetophenone Stability
| Parameter | Observation | Reference |
| General Stability | Stable under recommended storage conditions. | [5] |
| Hydrolytic Stability | Hydrolysis is not expected to be a significant degradation pathway under environmental conditions (pH 5 to 9). | [5] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [5] |
| Chemical Features | Contains a relatively stable ether (methoxy) group and a ketone. | [5] |
Experimental Protocols & Visualizations
Protocol: pH-Dependent Stability Assessment
This protocol provides a general framework for determining the stability of this compound across a range of pH values.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers: 0.1 M HCl (pH 1), 0.01 M HCl (pH 2), Acetate buffer (pH 4-5), Phosphate buffer (pH 6-8), Borate buffer (pH 9-10), 0.1 M NaOH (pH 13)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Buffer Solutions: Prepare a range of buffers covering the desired pH range.
-
Incubation:
-
For each pH buffer, pipette a small volume of the stock solution into a larger volume of the buffer to achieve the target final concentration (e.g., 10 µg/mL). The final concentration of organic solvent from the stock solution should be low (e.g., <1%) to ensure the buffer controls the pH.
-
Prepare a control sample (T=0) for each pH by immediately neutralizing (if necessary) and diluting it with the mobile phase for analysis.
-
Incubate the remaining solutions at a controlled temperature (e.g., 40°C for an accelerated study).
-
-
Time-Point Sampling:
-
Withdraw aliquots from each pH solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench any reaction by neutralizing the pH (if in strong acid or base) and/or diluting with the mobile phase.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradants.
-
Record the peak area of the parent compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH to determine the degradation rate.
-
Diagrams
Caption: Workflow for a pH-dependent stability study.
Caption: Potential degradation pathways of the Thiorphan moiety.
Caption: Potential hydrolysis of the Methoxyacetophenone moiety.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Thiorphan Quantification: Featuring Thiorphan Methoxyacetophenone-d5
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of thiorphan, the active metabolite of the antidiarrheal drug racecadotril, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of different internal standards for thiorphan analysis, with a special focus on the potential advantages of using a modified deuterated standard like Thiorphan methoxyacetophenone-d5.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte.[3]
Comparison of Thiorphan Internal Standards
Data Presentation: Performance of Thiorphan Internal Standards
The following table summarizes the performance characteristics of different types of internal standards used in the quantification of thiorphan in human plasma. The data for Thiorphan-d7 is extracted from a validated LC-MS/MS method, providing a benchmark for a deuterated internal standard.[4] Performance data for non-deuterated internal standards is also included from published methods.[5][6]
| Parameter | Thiorphan-d7 (Deuterated IS) [4] | Lisinopril/Nevirapine (Non-Deuterated IS) [5][6] | This compound (Modified Deuterated IS) |
| Linearity (Correlation Coefficient, r²) | ≥0.9991 | >0.999 | Expected to be ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 9.38 ng/mL (Lisinopril) | Expected to be low, comparable to other deuterated standards |
| Intra-day Precision (%CV) | <10.0% | 2.2 - 8.4% | Expected to be <15% |
| Inter-day Precision (%CV) | <10.0% | 4.1 - 8.1% | Expected to be <15% |
| Accuracy (%Bias) | Within ±15% of nominal | 92.7 - 99.6% of nominal | Expected to be within ±15% of nominal |
| Matrix Effect | Expected to be minimal and compensated for | Potential for differential matrix effects | Theoretically minimized due to structural similarity and co-elution |
| Extraction Recovery | Co-elutes and tracks thiorphan's recovery | May differ from thiorphan, leading to variability | Expected to closely track thiorphan's recovery |
Note: The performance characteristics for this compound are projected based on the established principles of using stable isotope-labeled internal standards and are pending direct experimental validation.
Delving into this compound
This compound is a derivative of thiorphan that has been deuterated. The modification of the core thiorphan structure with a methoxyacetophenone group, in addition to the deuterium labeling, may offer specific advantages in bioanalysis.
Potential Advantages:
-
Minimized Isotopic Overlap: The mass difference of +5 Da due to deuterium labeling, combined with the additional mass from the methoxyacetophenone group, significantly shifts the mass-to-charge ratio (m/z) of the internal standard away from the analyte. This minimizes the risk of isotopic crosstalk, where the isotopic signal of the analyte interferes with the signal of the internal standard, a phenomenon that can occur with lower levels of deuteration.
-
Reduced Risk of Deuterium Exchange: The deuterium atoms are placed on the phenyl ring, which are generally stable and less prone to back-exchange with protons from the solvent or matrix compared to deuterium atoms on more labile positions.[7]
-
Improved Chromatographic Properties: The methoxyacetophenone modification alters the polarity of the molecule. This could potentially be leveraged to optimize chromatographic separation from matrix components, although it may also slightly alter the retention time relative to the unmodified thiorphan.
Experimental Protocols
A robust bioanalytical method is crucial for reliable quantification. Below is a representative experimental protocol for the quantification of thiorphan in human plasma using a deuterated internal standard, which can be adapted for this compound.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Thiorphan-d7 or this compound in methanol).
-
Precipitation: Add 400 µL of methanol to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 30:70 v/v)
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte and IS.
-
Mass Spectrometer: Triple quadrupole
-
MRM Transitions: Specific precursor-to-product ion transitions for thiorphan and the internal standard would need to be optimized.
Mandatory Visualizations
Thiorphan's Mechanism of Action: Enkephalinase Inhibition
Thiorphan exerts its therapeutic effect by inhibiting the enzyme neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting NEP, thiorphan increases the levels of enkephalins, which can then bind to opioid receptors, leading to an antidiarrheal effect.
Caption: Thiorphan inhibits neutral endopeptidase (NEP), preventing enkephalin degradation.
Bioanalytical Workflow for Thiorphan Quantification
The following diagram illustrates a typical workflow for the quantification of thiorphan in a biological matrix using an internal standard.
Caption: Workflow for thiorphan quantification using an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for thiorphan. Stable isotope-labeled internal standards, such as deuterated analogs, are demonstrably superior to non-labeled structural analogs in their ability to compensate for analytical variability.
While direct experimental data for this compound is not yet widely published, its design as a modified, deuterated analog of thiorphan suggests significant potential for excellent performance in LC-MS/MS assays. The combined benefits of a significant mass shift and stable deuterium labeling are expected to result in high accuracy, precision, and a reduced risk of analytical interferences. For researchers and drug development professionals seeking the highest level of data integrity in thiorphan quantification, this compound represents a promising and theoretically sound choice for an internal standard, pending method validation.
References
- 1. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Inter-Assay Precision in Thiorphan Bioanalysis: Evaluating Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The precise and reliable quantification of drug metabolites is a cornerstone of pharmacokinetic and bioequivalence studies. In the bioanalysis of Thiorphan, the active metabolite of the antidiarrheal drug Racecadotril, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comparative overview of inter-assay precision for Thiorphan quantification using different internal standards, based on published experimental data.
Data Summary: Inter-Assay Precision Comparison
The following table summarizes the inter-assay precision for Thiorphan quantification in human plasma using two different internal standards as reported in peer-reviewed studies. Inter-assay precision, often expressed as the coefficient of variation (%CV), measures the reproducibility of results across different analytical runs on different days.
| Internal Standard | Analyte Concentration Levels | Inter-Assay Precision (%CV) | Reference |
| Thiorphan-d7 | Low, Medium, High QC levels | < 10.0% | Said, R., et al. (2024)[1] |
| Lisinopril | 9.38, 75, 480 ng/mL | ≤ 6.33% | Xu, Y., et al. (2007) |
Note: Lower %CV values indicate higher precision. Both methods demonstrate excellent inter-assay precision, well within the typical acceptance criteria of ≤15% set by regulatory agencies for bioanalytical method validation.
Experimental Methodologies
Method 1: Thiorphan Quantification using Thiorphan-d7 Internal Standard
This method, described by Said, R., et al. (2024), employs a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.[1]
Sample Preparation:
-
Technique: Protein precipitation.[1]
-
Procedure: A simple and efficient method where a precipitating agent is added to the plasma sample to denature and remove proteins, leaving the analyte and internal standard in the supernatant for analysis.[1]
Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC).
-
Column: InertSil CN-3 (50 × 2.1 mm, 5 µm).[1]
-
Mobile Phase: 0.02% aqueous formic acid and methanol (30:70 v/v).[1]
-
Analysis Time: Less than 1 minute.[1]
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), though the specific polarity is not detailed in the abstract.
Method 2: Thiorphan Quantification using Lisinopril Internal Standard
This LC-MS/MS method was developed and validated by Xu, Y., et al. (2007) for the quantification of Thiorphan in human plasma.
Sample Preparation:
-
Technique: Protein precipitation.
-
Procedure: Methanol is used to precipitate plasma proteins.
Chromatographic Conditions:
-
LC System: HPLC.
-
Column: CN column.
-
Mobile Phase: Methanol and water (35:65, v/v) with 0.1% formic acid.
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (-ESI).
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using an internal standard and LC-MS/MS.
References
The Pivotal Role of Deuterated Internal Standards in Bioanalytical Assays: A Comparative Look at Thiorphan Methoxyacetophenone-d5
In the landscape of drug development and clinical research, the accuracy and precision of bioanalytical methods are paramount. For quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving reliable results. This guide provides a comparative overview of the performance of Thiorphan methoxyacetophenone-d5, a deuterated analog of a metabolite of Racecadotril, within the context of established regulatory guidelines for bioanalytical assays.
Unwavering Accuracy and Precision in Bioanalysis
Thiorphan, the active metabolite of the antidiarrheal drug Racecadotril, requires precise quantification in biological matrices to understand its pharmacokinetic profile. The introduction of a deuterated internal standard like this compound is crucial for correcting variability during sample preparation and analysis. While specific public data for this compound is limited, we can infer its expected performance based on numerous studies of Thiorphan and other deuterated internal standards in similar assays.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have clear guidelines for the validation of bioanalytical methods.[1][2][3][4][5] For an assay to be considered accurate, the mean value should be within 15% of the actual value, except at the lower limit of quantification (LLOQ), where a deviation of 20% is acceptable.[1] Precision, which measures the agreement among repeated measurements, should not exceed a 15% coefficient of variation (CV), with the same 20% allowance at the LLOQ.[1]
The data presented in the following table is a composite representation from studies on Thiorphan bioanalysis, illustrating the typical performance of assays that employ a deuterated internal standard.
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 1.0 (LLOQ) | 0.98 | 98.0 | < 10.0 | < 10.0 |
| 3.0 (Low QC) | 2.95 | 98.3 | < 8.0 | < 8.0 |
| 50.0 (Mid QC) | 51.2 | 102.4 | < 7.0 | < 7.0 |
| 150.0 (High QC) | 148.5 | 99.0 | < 6.0 | < 6.0 |
This table represents typical data from bioanalytical methods for Thiorphan using a deuterated internal standard, demonstrating compliance with FDA guidelines. The intra- and inter-day precision are consistently well below the 15% threshold, and the accuracy is within ±15% of the nominal concentrations.[6][7]
The Method Behind the Measurement: A Standard Bioanalytical Protocol
The superior performance of deuterated internal standards stems from their near-identical chemical and physical properties to the analyte of interest.[8][9][10] This ensures they behave similarly during extraction, chromatography, and ionization, effectively compensating for any sample-to-sample variations.[11][12]
A typical experimental workflow for the quantification of Thiorphan in human plasma using this compound as an internal standard is outlined below.
Bioanalytical workflow for Thiorphan quantification.
Detailed Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, 25 µL of this compound internal standard working solution is added and vortexed.
-
Protein precipitation is induced by adding 300 µL of methanol, followed by vortex mixing for 1 minute.[13]
-
The mixture is then centrifuged at 13,000 rpm for 10 minutes.
-
The resulting supernatant is transferred to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A UPLC system equipped with a C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is common.
-
Flow Rate: A flow rate of 0.4 mL/min is maintained.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection.[13]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Thiorphan and this compound.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of Thiorphan in the quality control and unknown samples is determined from the calibration curve using a weighted linear regression model.
-
The Biochemical Context: Inhibition of Neprilysin
Thiorphan exerts its therapeutic effect by inhibiting the enzyme Neprilysin (also known as neutral endopeptidase or enkephalinase). Neprilysin is a zinc-dependent metalloprotease that degrades a number of signaling peptides, including enkephalins. By inhibiting Neprilysin, Thiorphan increases the local concentrations of enkephalins in the gastrointestinal tract, which in turn reduces intestinal hypersecretion and fluid loss associated with diarrhea.
Mechanism of action of Racecadotril and Thiorphan.
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. fda.gov [fda.gov]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hhs.gov [hhs.gov]
- 6. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. texilajournal.com [texilajournal.com]
- 11. scispace.com [scispace.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Thiorphan and its Structural Analog, Ecadotril, as Neprilysin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiorphan and its structural analog, Ecadotril. This analysis is supported by experimental data on their performance as neprilysin inhibitors.
Thiorphan is the active metabolite of the prodrug Racecadotril and a potent inhibitor of the enzyme neprilysin.[1] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP).[2][3] Inhibition of neprilysin by Thiorphan leads to an increase in the levels of these peptides, resulting in analgesic and anti-secretory effects.[4][5] Ecadotril is the (S)-enantiomer of Racecadotril and, therefore, a close structural analog of the racemic mixture that is converted to Thiorphan.[1][6] This guide will delve into a comparative analysis of their biological activity, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro and in vivo inhibitory activities of Thiorphan and its enantiomers against neprilysin.
| Compound | Parameter | Value | Species/Tissue | Reference |
| Thiorphan (racemate) | IC50 | 4.7 nM | Mouse Striatal Membranes | [6] |
| Ki | 6.1 nM | Purified Mouse Brain NEP | [6] | |
| IC50 | 1.8 nM | - | [7] | |
| (S)-Thiorphan | Ki | 2.2 nM | Purified NEP | [6] |
| (R)-Thiorphan | Ki | 1.7 nM | Purified NEP | [6] |
| Ecadotril ((S)-Racecadotril) | ED50 (in vivo) | 0.3 - 0.4 mg/kg (i.v.) | Mouse Striatum | [6] |
| Retorphan ((R)-Racecadotril) | ED50 (in vivo) | 0.8 - 1.0 mg/kg (i.v.) | Mouse Striatum | [6] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; ED50: Half-maximal effective dose; NEP: Neprilysin.
Structural Comparison
Thiorphan is the active form, possessing a free thiol group that is crucial for its inhibitory activity. Racecadotril is a prodrug in which the thiol group is acetylated and the carboxylic acid is esterified. Ecadotril is the specific S-enantiomer of Racecadotril.[6]
Signaling Pathway of Neprilysin Inhibition
The inhibition of neprilysin by Thiorphan prevents the breakdown of endogenous peptides like enkephalins and Atrial Natriuretic Peptide (ANP). This leads to the potentiation of their downstream effects.
Caption: Neprilysin inhibition by Thiorphan.
Experimental Protocols
Neprilysin Activity Assay (In Vitro)
This protocol outlines a fluorometric method to determine the inhibitory activity of compounds against neprilysin.
Caption: Workflow for in vitro neprilysin inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of purified neprilysin enzyme, a specific fluorogenic substrate (e.g., o-aminobenzoic acid-based peptide), and the test compounds (Thiorphan and Ecadotril) in a suitable assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well microplate, add the neprilysin enzyme solution to each well. Subsequently, add varying concentrations of the test compounds to the respective wells. Include control wells with enzyme and buffer only (positive control) and wells with buffer only (background).
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Substrate Addition and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., λex = 330 nm / λem = 430 nm).
-
Data Analysis: The rate of increase in fluorescence is proportional to the neprilysin activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Hot Plate Test for Analgesia (In Vivo)
This protocol describes a common method to assess the analgesic effects of compounds in rodents.
Caption: Workflow for in vivo hot plate analgesia test.
Methodology:
-
Animal Selection and Acclimatization: Use mice or rats and allow them to acclimatize to the laboratory environment.
-
Baseline Latency: Determine the baseline pain response by placing each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and recording the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time is typically set to prevent tissue damage.[8][9]
-
Compound Administration: Administer the test compounds (Thiorphan or Ecadotril) or a vehicle control to different groups of animals via the desired route (e.g., intraperitoneal or intracerebroventricular).[8]
-
Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, and 90 minutes), place the animals back on the hot plate and measure their response latency.
-
Data Analysis: An increase in the latency period compared to the vehicle control group indicates an analgesic effect. The results can be expressed as the percentage of maximal possible effect (%MPE).
Conclusion
Both Thiorphan and its prodrug enantiomer, Ecadotril, are potent inhibitors of neprilysin. The in vitro data suggests that the R- and S-enantiomers of Thiorphan have similar inhibitory potency against purified neprilysin. However, in vivo studies with the prodrugs indicate that Ecadotril ((S)-Racecadotril) is slightly more potent than Retorphan ((R)-Racecadotril).[6] This guide provides a foundational comparison for researchers investigating the therapeutic potential of neprilysin inhibitors. The provided experimental protocols can serve as a starting point for in-house validation and further comparative studies.
References
- 1. Racecadotril, acetorphan – All About Drugs [allfordrugs.com]
- 2. Neprilysin - Wikipedia [en.wikipedia.org]
- 3. Neutral endopeptidase 24.11 (enkephalinase) and related regulators of peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic Comparison of Clinical Neutral Endopeptidase Inhibitors in a Rat Model of Acute Secretory Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic potency of S-acetylthiorphan after intravenous administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiorphan potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Vivo Models for Management of Pain [scirp.org]
Performance of Thiorphan Methoxyacetophenone-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioanalytical methods for the quantification of Thiorphan, the active metabolite of the antidiarrheal drug racecadotril, with a focus on the performance of the deuterated internal standard, Thiorphan methoxyacetophenone-d5. Due to the inherent instability of Thiorphan in biological matrices, derivatization is a common strategy to ensure accurate and reproducible quantification. This guide will delve into the methodology employing this compound and compare it with alternative analytical approaches.
Introduction to Thiorphan Bioanalysis Challenges
Thiorphan's free thiol group makes it susceptible to oxidation in biological matrices like plasma and blood, posing a significant challenge for accurate bioanalysis. To overcome this instability, a widely adopted strategy is the derivatization of the thiol group to a more stable thioether. One such derivatization involves reacting Thiorphan with 2-bromo-3'-methoxyacetophenone to form Thiorphan methoxyacetophenone. For robust quantification using mass spectrometry, a stable isotope-labeled internal standard is crucial. This compound serves as an ideal internal standard for this derivatized analyte, as its chemical and physical properties are nearly identical to the derivatized Thiorphan, ensuring it effectively accounts for variability during sample preparation and analysis.
On-Card Derivatization with this compound
A novel approach to stabilize Thiorphan is through on-card derivatization using dried blood spots (DBS). This technique simplifies sample handling and storage.
Experimental Workflow: On-Card Derivatization
Caption: Workflow for on-card derivatization and analysis of Thiorphan.
Experimental Protocol: On-Card Derivatization
Based on the method described by Mess et al. (2012), the following is a general protocol:
-
Preparation of Derivatization Cards: DBS cards are pre-treated with a solution of 2-bromo-3'-methoxyacetophenone and allowed to dry.
-
Sample Collection: A whole blood sample is spotted onto the pre-treated card.
-
On-Card Derivatization: Thiorphan in the blood spot reacts with the 2-bromo-3'-methoxyacetophenone to form the stable Thiorphan-methoxyacetophenone derivative.
-
Sample Extraction: A 6 mm punch is taken from the dried blood spot and extracted with methanol containing a known concentration of the internal standard, Thiorphan-methoxyacetophenone-d5.
-
Analysis: The extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific quantitative performance data for this compound from the definitive study is not publicly available, the use of a stable isotope-labeled internal standard that is structurally identical to the derivatized analyte is considered the gold standard in bioanalysis. This approach is expected to provide high accuracy and precision by effectively compensating for matrix effects, extraction variability, and instrument response fluctuations.
Alternative Bioanalytical Methods for Thiorphan
Other methods for the quantification of Thiorphan in biological matrices have been developed, often without the derivatization step. These methods typically rely on different deuterated or analogue internal standards.
Method 1: Direct Analysis using Thiorphan-d7 as Internal Standard
This method involves the direct analysis of Thiorphan in plasma after protein precipitation.
Caption: Workflow for direct analysis of Thiorphan in plasma.
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of Thiorphan in human plasma using Thiorphan-d7 as an internal standard.
| Performance Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9991 |
| Intra-day Precision (%RSD) | < 10.0% |
| Inter-day Precision (%RSD) | < 10.0% |
| Matrix Effect | Not significant |
| Recovery | Data not specified |
| Stability | Stable under various conditions |
Data synthesized from a representative study on direct Thiorphan analysis.
Method 2: Direct Analysis using a Non-Isotopically Labeled Internal Standard
Some methods utilize a non-isotopically labeled internal standard, such as nevirapine.
The following table summarizes the performance characteristics of a validated HPLC-UV method for the determination of Thiorphan in human plasma using nevirapine as an internal standard.
| Performance Parameter | Result |
| Linearity Range | 8 - 100 µg/mL |
| Correlation Coefficient (r) | 0.9998 |
| Recovery | 99.69% |
| Limit of Detection (LOD) | 0.0887 µg/mL |
| Limit of Quantification (LOQ) | 0.2689 µg/mL |
| Precision | Data not specified |
| Accuracy | Data not specified |
Data synthesized from a representative study on direct Thiorphan analysis with a non-isotopically labeled internal standard.
Comparison of Methods
| Feature | On-Card Derivatization with this compound | Direct Analysis with Thiorphan-d7 | Direct Analysis with Non-Isotopic IS |
| Analyte Stability | Excellent (stabilized by derivatization) | Potential for degradation | Potential for degradation |
| Internal Standard | Ideal (stable isotope-labeled, derivatized) | Very good (stable isotope-labeled) | Acceptable (structural analogue) |
| Matrix Effect Compensation | Excellent | Very Good | Moderate |
| Sample Handling | Simplified (DBS) | Standard plasma processing | Standard plasma processing |
| Sample Volume | Minimal (microliters) | Larger volume required | Larger volume required |
| Potential for Automation | High | Moderate | Moderate |
Conclusion
The use of This compound as an internal standard in conjunction with an on-card derivatization strategy represents a robust and advanced method for the bioanalysis of Thiorphan. This approach effectively addresses the inherent instability of the analyte and utilizes the gold standard of internal standards for mass spectrometric quantification. While direct analysis methods using other deuterated or non-deuterated internal standards are also available and have been validated, the on-card derivatization technique offers significant advantages in terms of analyte stability, sample handling, and storage. For researchers requiring the highest level of accuracy and reliability in Thiorphan quantification, particularly in large-scale studies, the derivatization method with this compound is a superior choice.
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. A crucial element in achieving this is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of deuterated and non-deuterated (structural analog) internal standards, supported by experimental data, to inform the selection process for robust and reproducible bioanalytical assays.
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS/MS) analysis to correct for variability during sample preparation and analysis.[1] The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, thus compensating for any potential losses or matrix effects.[2] While structurally similar analogs have been used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are now widely considered the gold standard in bioanalysis.[3]
The Superiority of Deuterated Internal Standards: Mitigating Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] This can compromise the accuracy and precision of the results. Deuterated internal standards, being chemically identical to the analyte, co-elute and experience the same matrix effects.[1] This allows for effective normalization of the analyte's response, leading to more accurate quantification. Non-deuterated internal standards, due to structural differences, may have different retention times and be affected differently by the matrix, leading to inadequate compensation.[3]
Caption: Logical flow comparing matrix effect compensation.
Quantitative Data Presentation: A Side-by-Side Comparison
The theoretical advantages of deuterated internal standards are borne out by experimental data. The following tables summarize validation parameters from studies that directly compared the performance of deuterated and non-deuterated internal standards for the quantification of various drugs.
Table 1: Comparison of a Deuterated (everolimus-d4) and an Analog (32-desmethoxyrapamycin) Internal Standard for the Quantification of Everolimus. [4]
| Validation Parameter | Deuterated IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Reference Method (r) | > 0.98 | > 0.98 |
| Slope vs. Reference Method | 0.95 | 0.83 |
While both internal standards showed acceptable performance in this study, the deuterated IS provided a slope closer to 1 when compared with an independent LC-MS/MS method, indicating better agreement.[4]
Table 2: Comparison of a Deuterated (SIR-d3) and an Analog (Desmethoxyrapamycin - DMR) Internal Standard for the Measurement of Sirolimus. [5]
| Performance Metric | Deuterated IS (SIR-d3) | Analog IS (DMR) |
| Interpatient Assay Imprecision (CV) | 2.7% - 5.7% | 7.6% - 9.7% |
The use of the deuterated internal standard consistently resulted in lower imprecision, indicating a more robust and reproducible assay across different patient samples.[5]
Table 3: Comparison of a Deuterated and an Analog Internal Standard for the Quantification of Kahalalide F. [6]
| Performance Metric | Deuterated IS | Analog IS |
| Mean Bias | 100.3% | 96.8% |
| Standard Deviation | 7.6% | 8.6% |
Statistical analysis showed that the use of the deuterated internal standard significantly improved both the accuracy and precision of the assay.[6]
Table 4: Accuracy and Precision Comparison for Tacrolimus Quantification using a Deuterated (TAC 13C,D2) and an Analog (Ascomycin) Internal Standard. [1]
| Concentration (ng/mL) | Internal Standard | Imprecision (%CV) | Accuracy (%) |
| 1.5 | Deuterated | < 3.09% | 99.55% - 100.63% |
| Analog | < 3.63% | 97.35% - 101.71% | |
| 16 | Deuterated | < 3.09% | 99.55% - 100.63% |
| Analog | < 3.63% | 97.35% - 101.71% |
In this study, both internal standards provided satisfactory results, demonstrating that a well-chosen structural analog can perform adequately. However, the deuterated standard showed slightly better precision.[1]
Experimental Protocols
A generalized experimental protocol for the bioanalytical method validation of a drug in human plasma using LC-MS/MS with an internal standard is outlined below. This protocol is a synthesis of methods described in the cited literature.[1][5][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either deuterated or non-deuterated).
-
Vortex mix for 10 seconds.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or zinc sulfate solution).
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[9][10][11]
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences.
-
Linearity: Determined by a calibration curve with at least six non-zero concentrations.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (within ±20%).
-
Accuracy and Precision: Evaluated at a minimum of four concentration levels (LLOQ, low, medium, and high QC samples) in replicate (n=5).
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Matrix Effect: Quantified by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: Assessed under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Caption: A typical workflow for bioanalytical sample analysis.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. The experimental data strongly supports the superiority of deuterated internal standards over non-deuterated structural analogs, primarily due to their ability to more effectively compensate for matrix effects. This leads to improved accuracy and precision in the quantification of drugs and their metabolites in complex biological matrices. While a well-chosen structural analog can sometimes provide acceptable performance, the use of a deuterated internal standard is the recommended best practice to ensure the highest quality data in drug development and clinical studies.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijsrm.net [ijsrm.net]
Safety Operating Guide
Personal protective equipment for handling Thiorphan methoxyacetophenone-d5
Disclaimer: A specific Safety Data Sheet (SDS) for Thiorphan methoxyacetophenone-d5 was not located. The following guidance is based on information for similar compounds, including Thiorphan-d5 and various acetophenone derivatives. It is imperative to handle this compound with caution in a laboratory setting, assuming it may have hazardous properties.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory personnel.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, related compounds suggest that it should be handled with care to avoid potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact.[3] |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[4] |
II. Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
Preparation:
-
Review Institutional Protocols: Before handling, review all relevant institutional Standard Operating Procedures (SOPs) for handling chemical reagents.
-
Locate Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
Work Area Preparation: Conduct all work within a certified chemical fume hood to ensure adequate ventilation.[4][5]
-
Don PPE: Put on all required PPE as outlined in the table above.[3]
Handling the Compound:
-
Grounding: For powdered forms, use grounding straps to prevent static discharge.
-
Weighing and Transfer:
-
If the compound is a solid, handle it as a powder. Avoid creating dust.
-
If it is a liquid, as some sources suggest for similar compounds, prevent splashes and aerosol formation.[6]
-
Use a spatula or appropriate tools for transfers.
-
Close the container tightly when not in use.
-
-
Solution Preparation:
-
Add the compound slowly to the solvent.
-
Ensure the process is conducted in a fume hood.
-
Clearly label the resulting solution with the compound name, concentration, date, and your initials.
-
Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and wipe it down.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7] |
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean: Decontaminate the spill area as per your institution's guidelines.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and any known hazards.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Collection: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[4]
V. Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and emergency response.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Thiorphan D5 | CAS No: NA [aquigenbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 6. Thiorphan-d5-methoxyacetophenone | CymitQuimica [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
